molecular formula C9H6BrF3N2O B2795755 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole CAS No. 1980045-57-5

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Cat. No.: B2795755
CAS No.: 1980045-57-5
M. Wt: 295.059
InChI Key: GFIFBCBYQZYPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a high-value benzimidazole derivative designed for advanced research and development. This compound features a benzimidazole core functionalized with bromo, methoxy, and trifluoromethyl substituents, making it a versatile building block in medicinal chemistry and materials science . In pharmaceutical research, it serves as a key intermediate for the synthesis of potential therapeutic agents. The bromo moiety at the 4-position is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of complex fragments to modulate biological activity and physicochemical properties . The electron-withdrawing trifluoromethyl group at the 2-position is known to enhance metabolic stability and membrane permeability, which are critical parameters in drug discovery . Furthermore, this scaffold is of interest in the development of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities, as the benzimidazole structure is a privileged motif in medicinal chemistry . In material science, such functionalized benzimidazoles can be incorporated into polymers or small organic molecules for the creation of electronic devices, sensors, or ligands for catalytic systems. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can expect consistent quality and purity, supported by analytical data including HPLC, NMR, and mass spectrometry.

Properties

IUPAC Name

4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIFBCBYQZYPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Part 1: Executive Summary & Physicochemical Core

Compound Identity: this compound is a highly functionalized heterocyclic building block belonging to the "privileged scaffold" class of benzimidazoles. Its structural triad—a lipophilic trifluoromethyl group (


), an electron-donating methoxy group (

), and a reactive bromine handle (

)—makes it a critical intermediate in Structure-Activity Relationship (SAR) studies for kinase inhibitors, antiparasitic agents, and antiviral therapeutics.

Physicochemical Specifications:

PropertyValue / Description
IUPAC Name 4-Bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole
Molecular Formula

Molecular Weight (Average) 295.06 g/mol
Monoisotopic Mass 293.9616 Da (

); 295.9595 Da (

)
Exact Mass 293.96 g/mol
Heavy Atom Count 16
CLogP (Predicted) ~3.2 – 3.5 (Highly Lipophilic due to

)
H-Bond Donors 1 (NH)
H-Bond Acceptors 4 (N, O, F atoms)
Tautomerism Exists in equilibrium between 1H and 3H forms (N-H shift).[1][2][3]

Part 2: Structural Analysis & Pharmacophore Logic

To understand the utility of this molecule, one must analyze the "causality" of its substituents. This is not random decoration; each group serves a specific medicinal chemistry function.

  • The 2-Trifluoromethyl (

    
    ) Anchor: 
    
    • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

      
      ). Placing it at the C2 position blocks metabolic oxidation, a common clearance pathway for benzimidazoles.
      
    • Lipophilicity: The

      
       group significantly increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
      
    • Electronic Effect: It is a strong electron-withdrawing group (EWG), reducing the

      
       of the benzimidazole NH, making it more acidic and potentially strengthening hydrogen bond interactions with receptor pockets.
      
  • The 4-Bromo Handle:

    • Synthetic Divergence: This is the "reactive warhead" for downstream diversification. It is sterically positioned to allow Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the attachment of solubilizing tails or additional pharmacophores.

  • The 6-Methoxy Group:

    • Electronic Balance: Unlike the electron-withdrawing

      
       and Br, the methoxy group is an electron donor (via resonance). This "push-pull" electronic system stabilizes the benzimidazole core and modulates the electron density at the nitrogen atoms, fine-tuning binding affinity.
      

Part 3: Synthetic Architecture

The synthesis of 2-(trifluoromethyl)benzimidazoles typically relies on the condensation of o-phenylenediamines with a trifluoroacetic acid equivalent. For this specific analog, the challenge lies in the regiochemistry of the precursor.

Retrosynthetic Analysis

To obtain the 4-Br, 6-OMe substitution pattern, the starting material must be 3-bromo-5-methoxy-benzene-1,2-diamine .

Synthetic Protocol (Phillips-Type Condensation)

Reagents:

  • Precursor: 3-bromo-5-methoxy-benzene-1,2-diamine (1.0 equiv)

  • Reagent: Trifluoroacetic acid (TFA) (Solvent/Reagent) or Trifluoroacetic Anhydride (TFAA)

  • Catalyst (Optional): Aqueous HCl (4N) or Polyphosphoric acid (PPA) for tougher substrates.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the diamine precursor in 5 mL of 4N HCl (aqueous) or neat TFA.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–12 hours. The high temperature drives the dehydration of the intermediate amide to close the imidazole ring.
    
  • Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the polar diamine spot and the appearance of a fluorescent, less polar spot.

  • Work-up:

    • Cool to room temperature.[4]

    • Neutralize carefully with

      
       or 
      
      
      
      to pH ~8. The product should precipitate as a solid.
    • Extract with Ethyl Acetate (

      
      ).
      
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
Visualization of Synthesis Logic

SynthesisWorkflow Start Precursor: 3-bromo-5-methoxy-1,2-diamine Intermediate Intermediate: Trifluoroacetanilide Start->Intermediate Acylation Reagent Reagent: TFA or TFAA Reagent->Intermediate Cyclization Cyclization: Acid/Heat (-H2O) Intermediate->Cyclization Dehydration Product Target: 4-Br-6-OMe-2-CF3-Benzimidazole Cyclization->Product Ring Closure

Caption: Reaction pathway from diamine precursor to benzimidazole core via Phillips condensation.

Part 4: Analytical Validation (Self-Validating Systems)

As a researcher, you must validate the identity of the synthesized compound. Do not rely on a single metric. Use this triangulation method:

Mass Spectrometry (The "Bromine Signature")

The most distinct feature of this molecule is the bromine isotope pattern.[5][6][7]

  • Expectation: You will see two molecular ion peaks of nearly equal intensity separated by 2 mass units.[5][6][7][8]

  • M Peak (

    
    ):  ~294 m/z
    
  • M+2 Peak (

    
    ):  ~296 m/z
    
  • Intensity Ratio: 1:1 (This confirms the presence of exactly one Bromine atom).[7][9]

  • Fragmentation: Look for a loss of 69 Da (

    
    ) or 31 Da (
    
    
    
    ).
-NMR (The "Trifluoromethyl Flag")
  • Expectation: A single, sharp singlet.

  • Shift: Typically appears around -60 to -65 ppm (relative to

    
    ).
    
  • Validation: If you see multiple fluorine peaks, you likely have incomplete cyclization (open amide intermediate) or impurities.

-NMR (The "Aromatic Fingerprint")
  • NH Proton: Broad singlet, downfield (

    
    ), exchangeable with 
    
    
    
    .
  • Methoxy: Strong singlet at ~3.8 ppm (3H).

  • Aromatic Protons: Two distinct signals in the aromatic region (approx 6.8 - 7.5 ppm). Because of the 4,6-substitution, the protons are meta to each other (H5 and H7). They should appear as doublets with a small coupling constant (

    
    ).
    
Analytical Logic Diagram

AnalyticalLogic Sample Synthesized Sample MS Mass Spec (LC-MS) Sample->MS NMR_F 19F NMR Sample->NMR_F NMR_H 1H NMR Sample->NMR_H Decision1 Is M : M+2 ratio 1:1? MS->Decision1 Decision2 Single peak @ -63 ppm? NMR_F->Decision2 Decision3 Methoxy Singlet + 2 Aromatics? NMR_H->Decision3 Valid CONFIRMED IDENTITY Decision1->Valid Yes Fail RE-PURIFY Decision1->Fail No Decision2->Valid Yes Decision2->Fail No Decision3->Valid Yes Decision3->Fail No

Caption: Decision tree for analytical validation of this compound.

Part 5: Applications & Safety

Therapeutic Potential: This specific scaffold is highly relevant in the development of:

  • Antiparasitic Agents: 2-(Trifluoromethyl)benzimidazoles have shown nanomolar activity against Giardia intestinalis and Trichinella spiralis, often outperforming standard drugs like Albendazole [1].

  • Kinase Inhibitors: The benzimidazole core mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The 4-Br position allows for the extension of the molecule to interact with the "gatekeeper" residues.

Safety & Handling:

  • Hazard: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The

    
     group makes the compound lipophilic, meaning it can easily penetrate skin. Wear nitrile gloves.
    
  • Storage: Keep cool (

    
    ), dry, and away from strong oxidizing agents.
    

References

  • Hernández-Luis, F., et al. (2010). "Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis." European Journal of Medicinal Chemistry.

  • RSC Publishing. (2023).[1][10] "Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines."[10][11] Organic & Biomolecular Chemistry.

  • Chemistry LibreTexts. (2022). "Isotope Abundance in Mass Spectrometry (Bromine Signature)."

  • PubChem. (2025).[2] "4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Compound Summary." (Used for scaffold property verification).

Sources

A-Z Guide to Thermodynamic Properties of Trifluoromethyl Benzimidazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trifluoromethyl-substituted benzimidazole scaffolds are cornerstones in modern medicinal chemistry, valued for their unique physicochemical properties that enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] A profound understanding of the thermodynamic principles governing their behavior is not merely academic; it is a critical prerequisite for rational drug design and development. This guide provides an in-depth exploration of the key thermodynamic properties of these derivatives. We will dissect the causality behind experimental choices for measuring solubility, stability, and receptor binding energetics. Furthermore, this document details validated protocols and showcases the synergy between experimental data and computational predictions, offering a holistic framework for researchers, scientists, and drug development professionals.

Introduction: The Thermodynamic Imperative in Drug Design

The journey of a drug molecule from a lab bench to a patient is governed by a complex interplay of thermodynamic forces. For trifluoromethyl benzimidazole derivatives, which are prevalent in pharmaceuticals, these forces dictate every aspect of their performance, from how they dissolve in the bloodstream to how tightly they bind to their intended biological target.[4][5] The trifluoromethyl (-CF3) group is not a passive substituent; its strong electronegativity and steric bulk fundamentally alter the electronic and conformational landscape of the parent benzimidazole molecule.[6] This modification can significantly influence solubility, metabolic stability, and receptor interactions.[1][7]

Understanding thermodynamics allows us to move beyond serendipitous discovery towards a predictive, design-oriented approach. By quantifying the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of key processes, we can rationally engineer molecules with optimized pharmacokinetic and pharmacodynamic profiles.[8][9]

Foundational Thermodynamic Parameters: Solubility and Stability

The first hurdles a drug candidate must overcome are solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can compromise shelf-life and therapeutic efficacy. The -CF3 group often enhances lipophilicity, which can decrease aqueous solubility but improve membrane permeability.[1]

Thermodynamic Solubility: Beyond Kinetic Measurements

It is crucial to distinguish between kinetic and thermodynamic solubility. While high-throughput kinetic methods are useful for initial screening, thermodynamic solubility represents the true equilibrium state and is essential for formulation development.[10]

Key Experimental Technique: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, as described by Higuchi and Connors.[10] This method involves creating a saturated solution in equilibrium with the solid drug.[10][11]

Experimental Protocol: Thermodynamic Solubility Determination
  • Preparation: Add an excess amount of the trifluoromethyl benzimidazole derivative to a series of vials containing the relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or ultrasonic bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a low-binding filter.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The measured concentration represents the thermodynamic solubility under the specified conditions. The experiment should be performed in triplicate to ensure reproducibility.

Solid-State Stability and Polymorphism: A Calorimetric Approach

The solid-state properties of a drug are critical for its formulation and stability. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate these properties.[12][13][14] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point (Tm), enthalpy of fusion (ΔHfus), and the presence of polymorphs.[13]

Importance of Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities, dissolution rates, and stability, which can have profound implications for drug performance. DSC is instrumental in identifying and characterizing these polymorphs.[15]

Experimental Protocol: DSC Analysis of Solid-State Properties
  • Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the trifluoromethyl benzimidazole derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks.

  • Data Analysis:

    • Melting Point (Tm): The temperature at the peak of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak.

    • Polymorphism: The presence of multiple melting peaks or other thermal events may indicate the existence of different polymorphs or solvates.

The Energetics of Recognition: Binding Thermodynamics

The therapeutic effect of a drug is initiated by its binding to a biological target, such as a protein or nucleic acid. Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of these binding events.[9][16][17] ITC directly measures the heat released or absorbed during the binding interaction, providing a complete thermodynamic profile of the interaction in a single experiment.[18][19][20]

From an ITC experiment, one can directly determine:

  • Binding Affinity (Ka) and its inverse, the dissociation constant (Kd)

  • Binding Stoichiometry (n)

  • Enthalpy of Binding (ΔH)

  • Entropy of Binding (ΔS) (calculated from ΔG and ΔH)

This level of detail allows for a deep understanding of the driving forces behind molecular recognition.[16] For instance, a binding event can be enthalpy-driven (favorable changes in hydrogen bonds and van der Waals interactions) or entropy-driven (favorable changes due to the release of ordered water molecules from the binding interface).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare the target protein and the trifluoromethyl benzimidazole derivative in the exact same, degassed buffer to minimize heats of dilution.[20]

    • The concentration of the ligand in the syringe should typically be 10-15 times the concentration of the protein in the sample cell.[20]

  • Instrument Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.

    • This isotherm is then fit to a binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

Visualization of Key Concepts and Workflows

To better illustrate the relationships between these thermodynamic concepts and experimental procedures, the following diagrams are provided.

G cluster_workflow Thermodynamic Characterization Workflow A Synthesis of Trifluoromethyl Benzimidazole Derivative B Solid-State Analysis (DSC) - Melting Point (Tm) - Enthalpy of Fusion (ΔHfus) - Polymorphism A->B C Solubility Determination (Shake-Flask Method) - Thermodynamic Solubility A->C D Binding Affinity Analysis (ITC) - Binding Constant (Ka/Kd) - Enthalpy (ΔH) & Entropy (ΔS) B->D F Rational Drug Design & Lead Optimization B->F C->D C->F E Computational Modeling - Predict Properties - Rationalize Experimental Data D->E D->F E->D E->F

Caption: Workflow for Thermodynamic Characterization.

G Components of Gibbs Free Energy of Binding. G Gibbs Free Energy ΔG = ΔH - TΔS H Enthalpy (ΔH) Heat of Binding (Bonding Interactions) H->G - S Entropy (ΔS) Disorder Change (Solvation Effects) S->G -T

Sources

Electronic Modulation of the Benzimidazole Scaffold: A Technical Guide to 4-Bromo and 6-Methoxy Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic, structural, and synthetic properties of 4-bromo-1H-benzimidazole and 6-methoxy-1H-benzimidazole. Targeted at researchers in medicinal chemistry, this document moves beyond basic characterization to explore the causal relationships between substituent effects (Hammett


, induction, resonance) and physicochemical outcomes (pKa, tautomerism, spectral signatures). We present validated synthetic protocols and detailed mechanistic insights to support rational drug design.

Part 1: The Electronic Landscape

The benzimidazole core is an aromatic bicycle consisting of a benzene ring fused to an imidazole ring. Its reactivity and physicochemical profile are heavily modulated by substituents on the benzenoid ring. We contrast two distinct electronic modifiers: the 4-bromo (electron-withdrawing, lipophilic) and the 6-methoxy (electron-donating, polar) groups.

Substituent Field Effects (Hammett Analysis)

To understand the reactivity, we must quantify the electronic influence of the substituents.

SubstituentPositionElectronic EffectHammett Constant (

)
Dominant Mechanism
-H N/AReference0.00N/A
-Br C4Withdrawing

,

Induction (-I) > Resonance (+R)
-OCH

C6Donating

,

Resonance (+R) > Induction (-I)

Note:


 values are approximate based on benzoic acid dissociation. In the benzimidazole system, the "meta" and "para" relationships are defined relative to the imidazole nitrogens.
  • 4-Bromo Effect: The bromine atom at position 4 exerts a strong negative inductive effect (-I) due to electronegativity, pulling electron density away from the imidazole ring. Although it has lone pairs capable of donation (+R), the poor orbital overlap (4p-2p) renders the inductive withdrawal dominant. This deactivates the ring toward electrophilic attack and increases the acidity of the N-H proton.

  • 6-Methoxy Effect: The methoxy group at position 6 acts as a strong resonance donor (+R) . The lone pair on oxygen can delocalize into the

    
    -system, significantly increasing electron density at the N3 nitrogen (and C2). This activates the ring and increases the basicity of the system.
    

Part 2: Tautomeric Dynamics

A critical and often overlooked aspect of benzimidazole chemistry is prototropic tautomerism. The N-H proton rapidly migrates between N1 and N3 in solution.

The 5 vs. 6 and 4 vs. 7 Ambiguity

Because of this equilibrium, a substituent fixed at the C5 position in one tautomer becomes C6 in the other. Similarly, C4 becomes C7.

  • Methoxy Case: 5-methoxy-1H-benzimidazole

    
     6-methoxy-1H-benzimidazole.[1]
    
    • Dominance: In solution, the equilibrium is influenced by solvent polarity and hydrogen bonding. However, the 6-methoxy tautomer is often electronically favored in the neutral state because the resonance donation from oxygen stabilizes the imine-like N3.

  • Bromo Case: 4-bromo-1H-benzimidazole

    
     7-bromo-1H-benzimidazole.
    
    • Dominance: The 4-bromo tautomer is typically favored due to steric relief. Placing the bulky bromine at C7 (adjacent to the N-H) creates steric clash (peri-interaction), pushing the equilibrium toward the C4-substituted form where the adjacent nitrogen is unprotonated (N3).

Visualization: Tautomeric Equilibrium

Tautomerism cluster_OMe Methoxy Substitution (Electronic Stabilization) cluster_Br Bromo Substitution (Steric Control) T1 5-Methoxy-1H-benzimidazole (Less Favored) T2 6-Methoxy-1H-benzimidazole (Resonance Stabilized) T1->T2 H-shift T3 7-Bromo-1H-benzimidazole (Steric Clash with NH) T4 4-Bromo-1H-benzimidazole (Sterically Favored) T3->T4 H-shift

Caption: Tautomeric equilibria showing the driving forces: resonance stabilization favors 6-OMe, while steric avoidance favors 4-Br.

Part 3: Physicochemical Profiling

Acid-Base Properties (pKa)

The benzimidazole ring is amphoteric. It can be protonated (forming a cation) or deprotonated (forming an anion).

CompoundpKa (Conjugate Acid BH

)
Acidity of NH (pKa Neutral)Interpretation
Benzimidazole (Ref) 5.6~12.8Standard amphoteric baseline.
4-Bromo-1H-benzimidazole ~4.8 ~11.5Less Basic: -I effect destabilizes the cation. More Acidic: Anion stabilized by induction.
6-Methoxy-1H-benzimidazole ~6.1 ~13.2More Basic: +R effect stabilizes the cation charge. Less Acidic: Anion destabilized by electron repulsion.
  • Implication: At physiological pH (7.4), both substituted derivatives will exist primarily in their neutral forms, but the 6-methoxy variant will have a higher fraction of protonated species compared to the 4-bromo variant, affecting solubility and membrane permeability.

Spectral Signatures[2][3][4]
UV-Vis Spectroscopy[2]
  • 4-Bromo: Exhibits a bathochromic shift (Red shift) relative to the parent (

    
     nm) due to the auxochromic effect of the halogen lone pairs expanding the chromophore, though less efficiently than resonance donors.
    
  • 6-Methoxy: Exhibits a strong bathochromic shift (

    
     nm) with increased intensity (hyperchromic effect). The strong 
    
    
    
    interaction lowers the HOMO-LUMO gap.
1H NMR Spectroscopy (DMSO-d6)[3][4]
  • 4-Bromo: The aromatic region shows deshielding of the C5 proton due to the ortho-bromo inductive effect. The pattern is typically an ABC system for the benzene ring.

  • 6-Methoxy: Distinctive singlet at

    
     ppm (-OCH
    
    
    
    ). The aromatic protons at C5 and C7 are significantly shielded (shifted upfield, lower ppm) due to the increased electron density from resonance.

Part 4: Synthetic Protocols

These protocols are designed for high purity and reproducibility.

Synthesis of 4-Bromo-1H-benzimidazole

Reaction Type: Phillips Condensation (Acid-Catalyzed). Precursor: 3-Bromo-1,2-phenylenediamine.

Protocol:

  • Reagents: 3-Bromo-1,2-phenylenediamine (1.0 eq), Formic acid (98%, 10 vol), 4M HCl (aq).

  • Procedure:

    • Dissolve 3-bromo-1,2-phenylenediamine (e.g., 5.0 g) in formic acid (50 mL).

    • Heat the mixture to reflux (100-110°C) for 4-6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of diamine.

    • Note: The bromine atom deactivates the amine nucleophiles, requiring longer reaction times than unsubstituted diamines.

    • Cool to room temperature.[5]

    • Pour the reaction mixture into crushed ice (200 g).

    • Slowly basify with NH

      
      OH or 10% NaOH to pH ~9. The product will precipitate as a solid.
      
    • Filter the solid and wash copiously with cold water.[5]

  • Purification: Recrystallize from aqueous ethanol.

  • Yield: Typically 75-85%.

Synthesis of 6-Methoxy-1H-benzimidazole

Reaction Type: Cyclocondensation. Precursor: 4-Methoxy-1,2-phenylenediamine.

Protocol:

  • Reagents: 4-Methoxy-1,2-phenylenediamine (1.0 eq), Trimethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (cat., 5 mol%).

  • Procedure:

    • Suspend 4-methoxy-1,2-phenylenediamine in anhydrous methanol.

    • Add Trimethyl orthoformate and catalytic p-TSA.

    • Stir at room temperature for 1 hour, then heat to 50°C for 2 hours.

    • Self-Validation: The reaction usually proceeds cleaner with orthoformate than formic acid for electron-rich diamines to avoid oxidation side products.

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water and neutralize with NaHCO

      
      .
      
    • Extract with Ethyl Acetate, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Column chromatography (DCM/MeOH 95:5) or recrystallization from toluene.

  • Yield: Typically 80-90%.

Visualization: Synthetic Workflow

Synthesis cluster_Br_Syn Route A: 4-Bromo-1H-benzimidazole cluster_OMe_Syn Route B: 6-Methoxy-1H-benzimidazole StartBr 3-Bromo-1,2-phenylenediamine CondBr Reflux in Formic Acid (Phillips Condensation) StartBr->CondBr WorkupBr Ice Quench + Basification (pH 9) CondBr->WorkupBr ProdBr 4-Bromo-1H-benzimidazole WorkupBr->ProdBr StartOMe 4-Methoxy-1,2-phenylenediamine CondOMe Trimethyl Orthoformate + p-TSA (Mild Cyclization) StartOMe->CondOMe WorkupOMe Solvent Evap + NaHCO3 Wash CondOMe->WorkupOMe ProdOMe 6-Methoxy-1H-benzimidazole WorkupOMe->ProdOMe

Caption: Parallel synthetic routes. Route A uses harsh acidic conditions suitable for deactivated rings; Route B uses mild orthoester conditions for electron-rich rings.

Part 5: Pharmacological Implications

The choice between 4-bromo and 6-methoxy substitutions fundamentally alters the "drug-like" properties of the scaffold.

  • Lipophilicity (LogP):

    • 4-Bromo: Significantly increases LogP (+0.86

      
       value). This enhances penetration into hydrophobic pockets (e.g., kinase ATP sites) and blood-brain barrier permeability.
      
    • 6-Methoxy: Slight increase in lipophilicity compared to H, but the oxygen atom acts as a Hydrogen Bond Acceptor (HBA).

  • Electronic Interactions:

    • Halogen Bonding: The 4-bromo substituent can participate in halogen bonding with backbone carbonyls in protein targets (C-Br

      
       O=C), a directional interaction often stronger than hydrogen bonding.
      
    • H-Bonding: The 6-methoxy oxygen is a weak H-bond acceptor, potentially anchoring the molecule in polar regions of the active site.

  • Metabolic Stability:

    • 4-Bromo: Generally metabolically stable, though it can be a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald) during lead optimization.

    • 6-Methoxy: Prone to O-demethylation by CYP450 enzymes (generating the phenol), which can lead to rapid clearance or Phase II conjugation.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • El-Masry, A. H., et al. (2000). Synthesis and Biological Activity of Some New Benzimidazole Derivatives. Molecules. Link

  • Brown, T. & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles. Journal of Physical Chemistry B. Link

  • PubChem Compound Summary. (2024). 4-Bromo-1H-benzimidazole (CID 11252584).[6][7] National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2024). 5-Methoxy-1H-benzimidazole (CID 78598).[1] National Center for Biotechnology Information. Link

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews. Link

Sources

A Technical Guide to Pharmacophore Modeling of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole: From Hypothesis Generation to Virtual Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole represents a promising, yet underexplored, starting point for novel drug discovery campaigns. This technical guide provides a comprehensive, field-proven workflow for the pharmacophore modeling of this compound and its analogues. We will detail the strategic decisions, step-by-step protocols, and validation checkpoints essential for constructing robust, predictive models. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of novel benzimidazole-based therapeutics. The narrative moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous process.

Introduction: The Rationale for Modeling the Benzimidazole Core

Benzimidazole and its derivatives are heterocyclic aromatic compounds that have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4][5] The unique structural and electronic properties of the benzimidazole ring system allow it to interact with a variety of biological targets. The specific molecule of interest, this compound, combines several key features: a halogen atom (Bromo) for potential halogen bonding or metabolic blocking, a methoxy group that can act as a hydrogen bond acceptor, and a trifluoromethyl group which can enhance metabolic stability and binding affinity.

Pharmacophore modeling is a cornerstone of computer-aided drug design that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[6][7] This approach is invaluable for understanding structure-activity relationships (SAR), guiding lead optimization, and identifying novel chemical scaffolds through virtual screening.[8][9] This guide presents a hypothetical but rigorous framework for developing a pharmacophore model for this specific benzimidazole derivative, outlining the two primary pathways: ligand-based and structure-based modeling.

Section 1: Foundational Strategy - Ligand-Based vs. Structure-Based Approaches

The initial and most critical decision in any pharmacophore modeling project is the choice between a ligand-based or a structure-based approach. This choice is dictated entirely by the available data.

  • Ligand-Based Pharmacophore Modeling (LBPM): This method is employed when the 3D structure of the biological target is unknown, but a set of molecules with known biological activities (actives and inactives) is available.[10][11] The core assumption is that these active molecules share a common set of steric and electronic features arranged in a specific 3D geometry that is responsible for their activity.

  • Structure-Based Pharmacophore Modeling (SBPM): This method is utilized when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably co-crystallized with a ligand, is available.[12][13] The model is derived directly from the key interaction points within the protein's binding site.

The following diagram illustrates the decision-making process and the divergent workflows.

Start Pharmacophore Modeling Project Initiation (this compound) Decision Is a high-resolution 3D structure of the biological target available? Start->Decision LB_Path Ligand-Based Modeling Decision->LB_Path No SB_Path Structure-Based Modeling Decision->SB_Path Yes LB_Data Assemble Dataset: - Active Ligands - Inactive Ligands (optional) LB_Path->LB_Data LB_Conform Conformational Analysis of Ligands LB_Data->LB_Conform LB_Generate Generate & Score Pharmacophore Hypotheses LB_Conform->LB_Generate LB_Validate Validate Model (Test Set, Fischer Randomization) LB_Generate->LB_Validate SB_Data Obtain & Prepare Receptor Structure (e.g., PDB file) SB_Path->SB_Data SB_Analyze Analyze Binding Site & Identify Key Interactions SB_Data->SB_Analyze SB_Generate Generate Pharmacophore Features from Interactions SB_Analyze->SB_Generate SB_Validate Refine & Validate Model (e.g., using known actives/inactives) SB_Generate->SB_Validate cluster_0 SBPM Workflow PDB 1. Obtain Target Structure (e.g., PDB ID: XXXX) Prepare 2. Prepare Structure - Remove water, cofactors - Add hydrogens - Protonate & optimize PDB->Prepare DefineSite 3. Define Binding Site (Based on co-crystallized ligand or prediction algorithms) Prepare->DefineSite GenFeatures 4. Generate Interaction Features (H-bonds, Hydrophobic contacts, π-π stacking, etc.) DefineSite->GenFeatures Abstract 5. Abstract to Pharmacophore (Convert interactions to features with spatial constraints) GenFeatures->Abstract Refine 6. Refine & Validate (Map known actives/inactives to the model) Abstract->Refine

Caption: Step-by-step workflow for Structure-Based Pharmacophore Modeling.

Protocol 3.1: Receptor Preparation and Binding Site Identification

The raw structural data from the Protein Data Bank (PDB) must be carefully prepared.

  • Structure Acquisition: Download the PDB file for the target of interest. If multiple structures exist, select one with high resolution (<2.5 Å) and a relevant co-crystallized ligand.

  • System Preparation: Using a molecular modeling suite (e.g., Schrödinger Maestro, MOE), perform the following steps:

    • Remove all non-essential components (water molecules, crystallization agents).

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Assign correct bond orders and protonation states for titratable residues (e.g., His, Asp, Glu) at physiological pH.

    • Perform a constrained energy minimization of the protein structure to relieve any steric clashes, especially around the added hydrogens.

  • Binding Site Definition: The binding site is defined as the region of the protein within a certain radius (e.g., 6-8 Å) of the co-crystallized ligand.

Protocol 3.2: Interaction Feature Generation and Model Creation
  • Interaction Analysis: The software automatically identifies all key interactions between the prepared protein and the ligand. This generates a map of potential pharmacophoric features. [12]2. Feature Conversion: These interaction points are converted into pharmacophore features. For example:

    • A hydrogen bond from a backbone NH to a ligand's carbonyl oxygen becomes an HBA feature.

    • A close contact between a leucine side chain and an aromatic ring on the ligand becomes a HY feature.

  • Exclusion Volumes: To represent the shape of the binding pocket and prevent steric clashes, exclusion volume spheres are added to the model based on the location of receptor atoms.

  • Model Refinement: The generated pharmacophore is validated by mapping a set of known active and inactive compounds. A good model should map the actives well while failing to map the inactives due to steric clashes or missing features.

Section 4: Advanced Application: 3D-QSAR for Lead Optimization

A validated pharmacophore model serves as the perfect foundation for a Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) study. [14][15]3D-QSAR models provide a quantitative correlation between the 3D properties of molecules and their biological activity, yielding intuitive contour maps that guide chemists on where to modify a molecule to enhance potency. [16][17]

Protocol 4.1: Pharmacophore-Based Alignment and Field Calculation
  • Alignment: The most critical step in 3D-QSAR is molecular alignment. The previously validated pharmacophore model provides a robust and biologically relevant method to align all molecules in the dataset (both training and test sets).

  • Grid Generation: A 3D grid is placed over the aligned molecules.

  • Field Calculation: At each grid point, steric and electrostatic interaction energies are calculated between the molecule and a probe atom. This generates thousands of descriptors for each molecule, creating the CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) fields.

Protocol 4.2: Statistical Analysis and Model Validation
  • PLS Analysis: Due to the large number of descriptors, Partial Least Squares (PLS) regression is used to build a statistical model that correlates the field values with the experimental pIC50 values.

  • Model Validation: The resulting model is validated using the test set and cross-validation (e.g., leave-one-out). Key statistical parameters are:

    • R² (Correlation Coefficient): How well the model fits the training set data (should be > 0.8).

    • Q² (Cross-Validated R²): A measure of the model's internal predictability (should be > 0.5).

    • pred_R² (Predictive R²): How well the model predicts the activity of the external test set (should be > 0.6).

Parameter Acceptable Value Interpretation
> 0.8Strong correlation for the training set.
Q² (LOO)> 0.5Good internal model robustness and predictability.
pred_R²> 0.6Good predictive power for external compounds.
Caption: Key statistical metrics for a robust 3D-QSAR model.
Contour Map Interpretation

The final output of a 3D-QSAR study is a set of contour maps overlaid on a reference molecule (e.g., this compound). These maps provide direct, actionable insights for medicinal chemists:

  • Green Contours (Steric): Indicate regions where bulky groups are favored and will increase activity.

  • Yellow Contours (Steric): Indicate regions where bulky groups are disfavored (steric hindrance).

  • Blue Contours (Electrostatic): Indicate regions where positive charge is favored.

  • Red Contours (Electrostatic): Indicate regions where negative charge is favored.

Section 5: Deployment - Virtual Screening for Novel Scaffolds

The ultimate application of a validated pharmacophore model is to screen large chemical databases to find novel molecules that match the hypothesis and are therefore likely to be active. [8][18]

DB Large Compound Database (e.g., ZINC, Enamine REAL) > 1 Million Compounds Filter1 Pharmacophore Screening (Fast 3D Search) DB->Filter1 ~10,000 - 50,000 hits Filter2 ADMET & Rule-of-Five Filtering (Remove non-drug-like compounds) Filter1->Filter2 ~1,000 - 5,000 hits Filter3 Molecular Docking (Score binding pose & energy) Filter2->Filter3 ~100 - 500 hits Hits Final Hit List (~10-100 Compounds for Experimental Testing) Filter3->Hits

Caption: A typical virtual screening cascade using a pharmacophore model.

Protocol 5.1: Virtual Screening Execution
  • Database Preparation: Obtain a 3D conformer database of commercially available or proprietary compounds. Ensure the database is properly formatted and contains diverse chemistry.

  • Pharmacophore Search: Use the validated pharmacophore model as a 3D query to search the database. This is a very fast process that can screen millions of compounds per hour. The output is a list of molecules that geometrically match the pharmacophore features.

  • Hit Filtering: The initial hit list is often large. It must be refined using a cascade of filters:

    • Drug-Likeness Filters: Apply Lipinski's Rule of Five and other ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property filters to remove compounds with poor pharmacokinetic profiles.

    • Molecular Docking: For the remaining hits, perform molecular docking into the target's binding site (if the structure is known) to predict binding poses and score interactions. This step adds a layer of structure-based validation.

  • Final Hit Selection: Visually inspect the top-scoring docked poses and select a final, diverse set of 10-100 compounds for acquisition and experimental validation.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the pharmacophore modeling of this compound and its analogues. By methodically proceeding from data curation and hypothesis generation to stringent validation and application in 3D-QSAR and virtual screening, researchers can significantly enhance the efficiency of their drug discovery efforts. The choice between ligand- and structure-based approaches provides flexibility, while the integration of advanced techniques like 3D-QSAR offers deep insights for rational drug design. A well-constructed pharmacophore model is not merely a computational artifact; it is a powerful predictive tool that translates complex chemical information into actionable strategies for developing the next generation of benzimidazole-based therapeutics.

References

  • Pharmacophore modeling: advances and pitfalls. (2026). Frontiers.
  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Sindhu, T., et al. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. ResearchGate. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). ScienceDirect.
  • 3D-QSAR in drug design--a review. (n.d.). PubMed. [Link]

  • QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs). (n.d.). SVU Pedia. [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC. [Link]

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions.
  • Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. [Link]

  • Sindhu, T., et al. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. PubMed. [Link]

  • 3D-QSAR : Principles and Methods. (2006). Drug Design Org. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.
  • Pharmacophore modeling: advances and pitfalls. (n.d.). PMC. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). MDPI. [Link]

  • 3D QSAR in Drug Design A Review. (n.d.). Scribd. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]

  • Pharmacophore modeling. (2025). Fiveable. [Link]

  • Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. (2025). JoVE. [Link]

  • Structure based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

  • Full article: Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. (2014). Taylor & Francis. [Link]

  • IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. (n.d.). Plant Archives. [Link]

  • Priyadarsini, R., & Suganya, S. (2012). Pharmacophore modeling and 3D-QSAR studies on substituted benzothiazole / benzimidazole analogues as DHFR inhibitors with antimycobacterial activity. Semantic Scholar. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Sciforum. [Link]

  • Ligand based Pharmacophore Modeling Service. (n.d.). Creative Biolabs. [Link]

  • Sindhu, T. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists. R Discovery. [Link]

  • Giordano, D., Biancaniello, C., Argenio, M. A., & Facchiano, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). SlideShare. [Link]

  • Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. (2019). PMC. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). MDPI. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. (n.d.). PMC. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. (2019). MDPI. [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). University of Sharjah. [Link]

  • Synthetic and Biological Aspects of Benzimidazole Derivatives. (n.d.). Chemistry & Biology Interface. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025). RSC Publishing. [Link]

  • 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. (n.d.). PubChem. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2025). MDPI. [Link]

  • Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. (n.d.). arkat usa. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. [Link]

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Technical Guide: Solubility Profiling & Solvent Engineering for 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and solvent selection strategies for 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole .

Executive Summary

This compound is a highly functionalized heterocyclic scaffold often utilized as a key intermediate in the synthesis of bioactive anthelmintics, antiviral agents, and kinase inhibitors. Its solubility behavior is governed by the interplay between the lipophilic trifluoromethyl (


) and bromo (

) groups and the hydrogen-bond donor/acceptor motifs of the benzimidazole core and methoxy (

) substituent.

This guide synthesizes experimental data from structural analogs and physicochemical principles to establish a robust solubility profile, enabling researchers to optimize reaction media, purification protocols, and formulation strategies.

Physicochemical Architecture

Understanding the molecular structure is a prerequisite for predicting solvent interactions.

FeatureChemical FunctionImpact on Solubility
Benzimidazole Core Amphoteric HeterocycleProvides an acidic proton (

) and a basic nitrogen (

). Enables H-bonding.
2-Trifluoromethyl (

)
Strong EWG / LipophilicDrastically lowers water solubility; increases solubility in fluorinated and polar aprotic solvents. Increases acidity of the NH proton (

shifts from ~12 to ~8-9).
4-Bromo (

)
Lipophilic / Weak EWGEnhances solubility in chlorinated solvents and non-polar aromatics.
6-Methoxy (

)
Electron Donor (EDG)Introduces a weak dipole; improves solubility in alcohols (MeOH, EtOH) compared to non-oxygenated analogs.
Calculated Properties (Estimates)
  • LogP (Octanol/Water): ~3.2 – 3.8 (Highly Lipophilic)

  • 
     (NH acidity):  ~8.5 – 9.2 (Acidic enough to deprotonate with weak bases like 
    
    
    
    )
  • Molecular Weight: ~295.06 g/mol

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility based on thermodynamic interactions.

Table 1: Solubility Matrix

Qualitative scale at 25°C: High (>100 mg/mL), Moderate (10–100 mg/mL), Low (<10 mg/mL), Insoluble (<0.1 mg/mL).

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMPHigh Dipole-dipole interactions disrupt the crystal lattice effectively. Best for stock solutions and

reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic halogenated regions (

,

). Ideal for liquid-liquid extraction.
Alcohols Methanol, Ethanol, IsopropanolModerate H-bonding with the imidazole nitrogens and methoxy oxygen. Solubility increases significantly with temperature (reflux).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate Good general solvent. Often used as the "good solvent" in recrystallization pairs.
Ethers THF, 2-MeTHF, MTBE, DioxaneModerate to High THF is excellent; MTBE is moderate. Useful for organometallic couplings (e.g., Suzuki-Miyaura).
Hydrocarbons Hexanes, Heptane, CyclohexaneLow / Insoluble The compound is too polar for pure aliphatics. These function as anti-solvents for precipitation.
Water Water, PBS (pH 7.4)Insoluble Hydrophobic effect dominates. Solubility may improve at high pH (>10) due to deprotonation of the NH.

Solvent Selection Decision Trees

The following diagrams illustrate logical workflows for selecting the appropriate solvent system based on the intended application.

Diagram 1: Process Solvent Selection Strategy

SolventSelection Start Select Application Reaction Chemical Synthesis Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analytical (HPLC/NMR) Start->Analysis HighTemp High Temp (>100°C)? Reaction->HighTemp Cryst Recrystallization? Purification->Cryst Extract Liquid-Liquid Extraction? Purification->Extract NMR NMR Solvent: DMSO-d6 (Prevents aggregation) Analysis->NMR HPLC Mobile Phase: ACN / Water + 0.1% TFA Analysis->HPLC DMF_DMSO Use DMF or DMSO (Excellent Solubility) HighTemp->DMF_DMSO Yes THF_DCM Use THF (Reflux) or DCM (Ambient) HighTemp->THF_DCM No SolventPair Solvent/Anti-Solvent Pair: EtOAc / Hexane or EtOH / Water Cryst->SolventPair DCM_EtOAc Use DCM or EtOAc (Partition vs. Water) Extract->DCM_EtOAc

Caption: Decision matrix for selecting solvents based on thermal requirements and process goals.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for process scale-up.

  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Observation:

    • Soluble: Clear solution with no particulates.

    • Insoluble: Visible suspension or pellet after centrifugation.

  • Calculation:

    
    
    
Protocol B: Recrystallization (Purification)

Recommended system: Ethanol/Water or Ethyl Acetate/Heptane.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or EtOAc).

  • Filtration: Filter hot (if insoluble impurities are present) through a 0.45 µm PTFE filter.

  • Nucleation: Slowly add Water (or Heptane) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.

  • Cooling: Re-heat to clear the solution, then allow it to cool slowly to room temperature, followed by 0–4°C incubation.

  • Isolation: Filter the crystals and wash with cold anti-solvent (e.g., 1:1 EtOH/Water).

Safety & Handling

  • Halogenated Waste: Solutions containing this compound (due to Br and

    
    ) must be disposed of as halogenated organic waste.
    
  • Skin Absorption: The lipophilic nature suggests potential for skin absorption. Double-gloving (Nitrile) is recommended.

  • Incompatibility: Avoid strong reducing agents which may debrominate the scaffold.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2736427, 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole. Retrieved from [Link]

The Fluorine Effect: Engineering Benzimidazole Lipophilicity with the Trifluoromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzimidazole scaffold is a "privileged structure," yet its utility is often limited by rapid metabolic clearance and suboptimal membrane permeability. The introduction of a trifluoromethyl (


) group is not merely a lipophilic boost; it is a fundamental electronic reprogramming of the heterocycle. This guide details the mechanistic role of the 

group in altering benzimidazole lipophilicity (

), its impact on

-driven solubility, and the synthetic protocols required to install it.

Part 1: Physicochemical Mechanics of the -Benzimidazole Interaction

To understand why


 alters lipophilicity, we must decouple intrinsic hydrophobicity from electronic ionization effects.
The Lipophilicity Boost (Hansch Constants)

The


 group is one of the most lipophilic substituents available for aromatic substitution.
  • Hansch

    
     Value: 
    
    
    
    (compared to
    
    
    for
    
    
    and
    
    
    for
    
    
    ).
  • Mechanism: The high electronegativity of fluorine creates a tightly held electron cloud with low polarizability (despite the polarity of the C-F bond itself).[1] This "fluorine sheath" resists solvation by water, driving the molecule into lipid bilayers.

The Electronic "Sink" (Acidity/Basicity Modulation)

Benzimidazoles are amphoteric. They possess:

  • N3 (Pyridine-like): Basic center (accepts protons).

  • N1 (Pyrrole-like): Acidic center (donates protons).

The


 group is a strong electron-withdrawing group (EWG) via induction (

effect).
  • Effect on N3 (Basic N): The

    
     group pulls electron density away from the pyridine-like nitrogen, significantly lowering the 
    
    
    
    of the conjugate acid
    . While unsubstituted benzimidazole has a
    
    
    , a 2-
    
    
    substitution can drop this below 1.0.
    • Result: At physiological pH (7.4), the molecule is virtually 100% neutral (non-ionized). Since neutral species permeate membranes better than ions, this effectively increases

      
        beyond what the Hansch constant alone would predict.
      
  • Effect on N1 (Acidic N): The EWG effect stabilizes the anion formed upon deprotonation, making the N1-H more acidic.

Data Summary: Substituent Effects
Substituent (R)Hansch

Electronic Effect (

)
Impact on Benzimidazole

Metabolic Stability



BaselineLow (Oxidation prone)



(Donor)
Moderate IncreaseLow (Benzylic oxidation)



(Withdrawer)
High Increase High (Blocked site)



High IncreaseModerate
Visualization: The Physicochemical Cascade

The following diagram illustrates how the


 group triggers a cascade of properties leading to enhanced bioavailability.

CF3_Mechanism CF3 Trifluoromethyl (-CF3) Group Inductive Strong Inductive Effect (-I) CF3->Inductive Lipophilicity Intrinsic Lipophilicity (Hansch +0.88) CF3->Lipophilicity N3_Basicity Decreased Basicity (N3 pKa Drop) Inductive->N3_Basicity LogP Increased LogP Lipophilicity->LogP Ionization Reduced Ionization at pH 7.4 N3_Basicity->Ionization LogD Optimized LogD7.4 Ionization->LogD LogP->LogD contributes Permeability Enhanced Membrane Permeability LogD->Permeability

Caption: The dual-pathway mechanism where


 enhances permeability via both intrinsic hydrophobicity and suppression of ionization.

Part 2: Metabolic Stability & Pharmacokinetics

Lipophilicity is useless if the drug is rapidly cleared. The


 group serves as a "metabolic block."[2][3]
The C-F Bond Shield

The C-F bond energy (


 kcal/mol) is significantly higher than the C-H bond (

kcal/mol).
  • Cytochrome P450 Blocking: CYP450 enzymes typically attack electron-rich C-H bonds (e.g., methyl groups) via radical abstraction. Replacing a

    
     with 
    
    
    
    prevents this abstraction.
  • Case Study: In the optimization of benzimidazole anthelmintics, replacing the 2-methyl group (susceptible to rapid oxidation to carboxylic acid) with a 2-trifluoromethyl group extended the half-life (

    
    ) by preventing the formation of the inactive polar metabolite.
    

Part 3: Synthetic Protocols

Synthesis of 2-trifluoromethylbenzimidazoles requires specific conditions to prevent hydrolysis of the


 group, which can occur under strongly alkaline conditions at high temperatures.
Protocol A: The Modified Phillips Condensation (Recommended)

This is the most robust method for generating the 2-


 core. It utilizes o-phenylenediamine and trifluoroacetic acid (TFA).

Reagents:

  • Substituted o-phenylenediamine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (acting as solvent and reagent, or 3-5 equiv in dilute acid)

  • Catalyst: 4M HCl or Polyphosphoric acid (PPA)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the o-phenylenediamine in 20 mL of 4M HCl.

  • Addition: Add 15 mmol (1.5 equiv) of Trifluoroacetic acid.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4-6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:3).
    
    • Note: The

      
       group deactivates the carbonyl carbon of the acid, making the cyclization slower than with acetic acid.
      
  • Work-up: Cool the reaction mixture to

    
    C. Carefully neutralize with Ammonium Hydroxide (
    
    
    
    ) to pH 8-9.
    • Critical: Do not use strong NaOH if the mixture is still hot, as this may hydrolyze the

      
       to a carboxylate.
      
  • Isolation: The product typically precipitates as a solid. Filter, wash with ice-cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Oxidative Cyclization (Schiff Base Route)

Used when the aldehyde precursor (Trifluoroacetaldehyde, usually as the hydrate or hemiacetal) is preferred over the acid.

Synthesis_Workflow Start Start: o-Phenylenediamine Reagent Add Trifluoroacetic Acid (TFA) + 4M HCl Start->Reagent Reflux Reflux 4-6 hrs (Cyclization) Reagent->Reflux Neutralize Cool & Neutralize (NH4OH to pH 8) Reflux->Neutralize Filter Precipitation & Filtration Neutralize->Filter Final 2-CF3-Benzimidazole Filter->Final

Caption: Workflow for the acid-catalyzed condensation of o-phenylenediamine to form the benzimidazole core.

Part 4: Experimental Validation of Lipophilicity

Do not rely solely on calculated cLogP. The fluorine effect often deviates from prediction due to specific solvation shell effects.

Method: Chromatographic Hydrophobicity Index (CHI)

Reversed-phase HPLC is preferred over the shake-flask method for fluorinated compounds due to their potential volatility and high lipophilicity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.[4]

  • Calibration: Run a set of standards with known

    
     values (e.g., Toluene, Benzene, Acetophenone).
    
  • Equation:

    
    
    Convert CHI to 
    
    
    
    using the calibration curve:
    
    
    (Note: Slope/intercept depends on specific column calibration).

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Göker, H., et al. (2002). Synthesis and potent antimicrobial activity of some novel 2-trifluoromethyl-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 10(8), 2589-2596. Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Molecule Profile

4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole is a high-value heterocyclic building block. Its reactivity is defined by a unique "push-pull" electronic environment that presents specific challenges and opportunities in palladium-catalyzed cross-coupling.

Structural & Electronic Considerations
  • The "Magic Methyl" Effect (

    
    ):  The trifluoromethyl group at C2 is a strong electron-withdrawing group (EWG). It significantly increases the acidity of the N-H proton (
    
    
    
    estimated < 9), making the substrate prone to deprotonation and subsequent catalyst poisoning by forming stable Pd-amido complexes.
  • The 4-Bromo Handle: Positioned at the peri-position relative to the bridgehead nitrogen, this site is sterically crowded. However, the EWG nature of the benzimidazole core (enhanced by

    
    ) facilitates oxidative addition of Pd(0) into the C-Br bond compared to electron-rich aryl bromides.
    
  • The 6-Methoxy Group: An electron-donating group (EDG) that modulates the electron deficiency of the benzene ring, potentially stabilizing the oxidative addition intermediate but slowing down reductive elimination in some catalytic cycles.

The Critical Pre-Requisite: N-Protection

STOP: Do not attempt Pd-catalyzed coupling on the free (unprotected) benzimidazole. The acidic N-H and the basic N3 nitrogen can chelate Palladium, shutting down the catalytic cycle.

  • Recommended Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), BOM (Benzyloxymethyl), or THP (Tetrahydropyranyl).

  • Avoid: Simple acyl groups (e.g., Acetyl) may be labile under basic Suzuki conditions.

Experimental Workflow Strategy

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

Workflow Start 4-Bromo-6-methoxy- 2-(trifluoromethyl)benzimidazole Protect Step 1: N-Protection (SEM-Cl / NaH) Start->Protect Mandatory Branch Select Coupling Type Protect->Branch Suzuki Suzuki-Miyaura (Biaryl Synthesis) Branch->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (Amination) Branch->Buchwald Amines Sonogashira Sonogashira (Alkynylation) Branch->Sonogashira Terminal Alkynes Product Functionalized Scaffold Suzuki->Product Buchwald->Product Sonogashira->Product

Figure 1: Strategic workflow for the functionalization of the benzimidazole core.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl rings.[1]

Rationale: The


 group makes the ring electron-deficient. We utilize a catalyst system with a bulky, electron-rich ligand to facilitate the cycle while preventing dehalogenation.

Reagents & Stoichiometry:

ComponentReagentEquiv.[2][3][4][5][6][7]Role
Substrate N-SEM-Protected Benzimidazole1.0Electrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.05 (5 mol%)Catalyst
Base

(2.0 M aq)
3.0Activator
Solvent 1,4-Dioxane[0.1 M]Medium

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the Protected Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (5 mol%).
    
  • Inertion: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; the starting material peak at [M+H] should disappear).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), switch the base to


 and use anhydrous conditions (DME/Toluene) to minimize water-induced hydrolysis.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing amine side chains for solubility or target engagement.

Rationale: The 4-position is sterically hindered. Standard ligands (BINAP) often fail here. BrettPhos or RuPhos are strictly required to ensure high yields and prevent the formation of the reduced (hydrodehalogenated) side product.

Mechanism & Catalyst Choice: The catalytic cycle below highlights why bulky dialkylbiaryl phosphines are necessary for this specific substrate.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (EWG effect) AmineBind Amine Binding (Steric Check) OxAdd->AmineBind Base (NaOtBu) RedElim Reductive Elimination (C-N Bond) AmineBind->RedElim Slow (Steric bulk) RedElim->Pd0

Figure 2: Catalytic cycle emphasizing the steric bottleneck at the amine binding/reductive elimination step.

Reagents & Stoichiometry:

ComponentReagentEquiv.[2][3][4][5][6][7]
Substrate N-Protected Benzimidazole1.0
Amine Primary/Secondary Amine1.2
Pre-Catalyst BrettPhos Pd G30.02 - 0.05
Base NaOtBu (Sodium tert-butoxide)1.5
Solvent t-Amyl Alcohol or Toluene[0.2 M]

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge: Add the Substrate, BrettPhos Pd G3, and NaOtBu (glovebox preferred for base).

  • Addition: Add the Amine and anhydrous Solvent.

  • Reaction: Heat to 100°C . Conversion is usually rapid (1–4 hours).

  • Note: If using a volatile amine, use a sealed tube.

  • Workup: Dilute with DCM, wash with water, and purify.

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid linkers or extending conjugation.

Reagents & Stoichiometry:

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent:

    
     / DMF (1:4 ratio)
    
  • Temperature: 60°C (Avoid overheating to prevent alkyne polymerization).

Troubleshooting & Optimization (The "Why" and "How")

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by N3 nitrogen.Ensure N-protection is robust (SEM/BOM). Switch to Pd G3 precatalysts (scavenge inhibitory ligands).
Hydrodehalogenation (Ar-H)

-hydride elimination or solvent abstraction.
Switch solvent from alcohol to Toluene/Dioxane. Increase steric bulk of ligand (e.g., switch XPhos to BrettPhos).
Black Precipitate (Pd Black) Catalyst decomposition.Ligand concentration too low. Add 10% extra free ligand. Ensure strict

-free conditions.
Regioisomers in Product Migration of protecting group.Use SEM (stable). Avoid Boc (can migrate or fall off at high T).

References

  • Buchwald-Hartwig Amination Overview: Wikipedia. "Buchwald–Hartwig amination."[8][4][6][9][10] Link

  • Palladium-Catalyzed Amination of Heterocycles: National Institutes of Health (NIH). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Link

  • Suzuki Coupling Mechanisms & Protocols: Organic Chemistry Portal. "Suzuki Coupling."[2][7][10][11] Link

  • Trifluoromethyl

    
    -Aryl Halides: 
    MIT Open Access. "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Link
    
  • Benzimidazole Synthesis and Applications: Bentham Science. "Synthesis and Medicinal Applications of Benzimidazoles: An Overview." Link

Disclaimer: This guide assumes standard laboratory safety practices. The unique combination of halogenated and fluorinated motifs requires handling in a well-ventilated fume hood.

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering difficulty dissolving 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole due to a conflict between its high crystal lattice energy (driven by


-

stacking of the benzimidazole core) and the high lipophilicity introduced by the trifluoromethyl (-CF

) and bromo (-Br) substituents.

While DMSO is the standard solvent, this specific compound is prone to "crash-out" (precipitation) upon dilution into aqueous media or during storage if the DMSO absorbs atmospheric moisture.[1][2] This guide provides a root-cause analysis and a validated step-by-step protocol to ensure consistent solubility for your biological assays.

Part 1: The Physics of the Problem (Why is this happening?)

To solve the issue, we must understand the molecular behavior.

  • Lattice Energy vs. Solvation: The planar benzimidazole ring facilitates strong intermolecular stacking in the solid state. The electron-withdrawing -CF

    
     group increases the polarity of the -NH bond, potentially strengthening hydrogen bond networks in the crystal lattice. You must input significant energy (heat/sonication) to break these bonds before DMSO can solvate the individual molecules.
    
  • The "Anti-Solvent" Effect: DMSO is highly hygroscopic.[1][2][3] It can absorb up to 33% of its weight in water from the atmosphere. Water acts as an anti-solvent for this lipophilic compound.[4] If your DMSO stock is old or has been opened frequently, it likely contains water, drastically reducing the solubility limit of your compound.[2]

  • pKa Sensitivity: The -CF

    
     group significantly increases the acidity of the benzimidazole -NH proton (estimated pKa ~8.5–9.0). In acidic aqueous buffers, the molecule remains neutral and highly insoluble.
    

Part 2: Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical flow for diagnosing and fixing solubility issues.

SolubilityWorkflow Start Start: Compound is Solid Step1 Add Anhydrous DMSO (New Bottle) Start->Step1 Check1 Is it clear? Step1->Check1 Action1 Sonicate (40kHz, 15 min) + Heat (45°C) Check1->Action1 No Success Success: Aliquot & Store (-20°C, Desiccated) Check1->Success Yes Check2 Is it clear? Action1->Check2 Check2->Success Yes Issue1 Check Purity (LCMS) Possible Salt Form? Check2->Issue1 No Dilution Dilution into Media (Assay Prep) Success->Dilution Check3 Precipitation? Dilution->Check3 Fix1 Reduce Final DMSO % Check3->Fix1 Yes Fix2 Use Intermediate Dilution (Step-down) Check3->Fix2 Yes Fix3 Add Solubilizer (Tween-80 / PEG400) Check3->Fix3 Yes

Figure 1: Decision tree for solubilizing lipophilic benzimidazoles. Follow the path based on visual inspection at each stage.

Part 3: Frequently Asked Questions (Protocol & Causality)

Phase 1: Initial Dissolution (Making the Stock)

Q1: I added DMSO and vortexed, but I still see floating particles. Should I add more solvent? A: Do not dilute yet. Vortexing alone is often insufficient to break the crystal lattice of fluorinated benzimidazoles.

  • The Fix:

    • Heat: Warm the vial to 40–50°C in a water bath for 5–10 minutes. This increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice.

    • Sonicate: Use an ultrasonic bath for 10–15 minutes. Sonication creates cavitation bubbles that implode, generating localized high energy to disrupt particle aggregation.

    • Verify: Hold the vial up to a light source. If you see "schlieren" lines (swirls) or turbidity, it is not fully dissolved.

Q2: Why does my stock solution turn cloudy after sitting in the fridge for a week? A: This is likely due to DMSO Hygroscopicity .

  • The Mechanism: Your DMSO has absorbed atmospheric water.[1][2] As the water content increases, the solubility of your lipophilic compound decreases, forcing it to precipitate (crash out).[1]

  • The Fix:

    • Always use anhydrous DMSO (packed under nitrogen/argon) for stock preparation.

    • Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Condensation forms inside the tube every time you open a cold vial in humid air.

    • Store vials in a sealed container with desiccant (e.g., silica gel) at -20°C.

Phase 2: Assay Preparation (The "Crash-Out")

Q3: The compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I prevent this? A: You are experiencing "solvent shock." The sudden transition from 100% DMSO to aqueous media causes the hydrophobic compound to aggregate before it can disperse.

  • Protocol: The Intermediate Dilution Step Instead of adding 1 µL of stock directly to 1 mL of media (1:1000 dilution), use a step-down approach:

    • Stock: 10 mM in DMSO.

    • Intermediate: Dilute 10 mM stock 1:10 into a carrier solvent (e.g., pure DMSO or 50% PEG-400) to get 1 mM.

    • Final: Add the intermediate to the media while vortexing the media .

    • Why this works: It prevents local regions of high concentration where the compound exceeds its solubility limit.

Q4: Can I use a different solvent? A: If DMSO fails, consider Dimethylformamide (DMF) or a co-solvent system.

  • Alternative Formulation: For animal studies or difficult assays, a common vehicle for benzimidazoles is:

    • 10% DMSO (Solubilizer)

    • 40% PEG-400 (Co-solvent/Carrier)

    • 5% Tween-80 (Surfactant to prevent aggregation)

    • 45% Saline/Water[5]

Part 4: Data & Specifications

Table 1: Physicochemical Profile & Handling

ParameterValue / CharacteristicImplication for Handling
Molecular Weight ~295.0 g/mol (Approx)Small molecule, but heavy atoms (Br, F) increase density.
LogP (Predicted) ~3.5 – 4.2Highly lipophilic. Poor water solubility.[1][6][7][8]
pKa (Predicted) ~8.5 (Benzimidazole -NH)Acidic proton. Solubility may increase at pH > 9 (deprotonation), but biological relevance decreases.
Solubility (DMSO) > 20 mg/mL (with heat)Soluble, but requires energy to initiate.
Solubility (Water) < 0.1 mg/mLInsoluble. Requires carrier or surfactant.
Storage -20°C, DesiccatedProtect from moisture to prevent precipitation.

Part 5: The "Anti-Solvent" Mechanism Visualized

Understanding why water ruins your stock solution is critical for long-term stability.

AntiSolventEffect DMSO Pure DMSO Molecule (Polar Aprotic) Compound Compound (Hydrophobic) DMSO->Compound Solvates via Dipole interactions Result Result: DMSO binds Water, releasing Compound (PRECIPITATION) DMSO->Result Water Water Molecule (Polar Protic) Water->DMSO Strong H-Bonding (High Affinity) Water->Compound Repulsion (Anti-Solvent) Water->Result

Figure 2: The competitive solvation mechanism. Water binds to DMSO more strongly than DMSO binds to the lipophilic compound, effectively "squeezing" the compound out of solution.

References

  • PubChem. 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Compound Summary. National Library of Medicine. [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • ResearchGate. Solubility of drug in DMSO? (Discussion on hygroscopicity and precipitation). [Link]

Sources

Technical Support Center: Purification Strategies for Fluorinated Benzimidazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of fluorinated benzimidazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of molecules. The introduction of fluorine atoms can significantly alter the physicochemical properties of benzimidazole intermediates, impacting their solubility, basicity, and chromatographic behavior. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve optimal purity in your intermediates.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: I'm attempting an acid-base extraction to purify my fluorinated benzimidazole, but I'm getting poor recovery in the organic layer after basification. What's going wrong?

Answer: This is a common issue, and the culprit often lies in the altered basicity of the benzimidazole ring due to the presence of fluorine. Fluorine is a highly electronegative atom, and its presence, particularly on the benzene ring of the benzimidazole scaffold, can significantly decrease the basicity (lower the pKa) of the imidazole nitrogens.[1][2][3] This means that a stronger base may be required to deprotonate the benzimidazolium salt and regenerate the neutral, organic-soluble compound.

Probable Causes & Solutions:

  • Insufficiently Basic Conditions: The standard use of saturated sodium bicarbonate (NaHCO₃) solution may not be sufficient to deprotonate the more acidic fluorinated benzimidazolium ion.

    • Solution: Switch to a stronger base like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Add the base dropwise while monitoring the pH of the aqueous layer with pH paper or a pH meter, aiming for a pH of 9-10 to ensure complete deprotonation.

  • Precipitation of the Free Base: Your purified fluorinated benzimidazole may be sparingly soluble in the extraction solvent. Upon basification, it might be precipitating out of the aqueous layer as a fine solid, which can be difficult to extract efficiently.

    • Solution: After basification, if you observe a precipitate, you can either filter the solid directly from the aqueous layer or extract the entire mixture (liquid and solid) with a larger volume of a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Emulsion Formation: Fluorinated compounds can sometimes stabilize emulsions, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

Workflow for Optimizing Acid-Base Extraction:

Caption: Decision workflow for acid-base extraction of fluorinated benzimidazoles.

Question 2: My fluorinated benzimidazole intermediate won't crystallize, or it "oils out" during recrystallization. What solvent systems and techniques should I try?

Answer: Recrystallization of fluorinated compounds can be challenging due to altered intermolecular interactions and solubility profiles. The presence of fluorine can lead to both fluorophilic and fluorophobic interactions, making solvent selection less predictable than for their non-fluorinated analogs. "Oiling out" occurs when the compound comes out of solution above its melting point.

Solvent Selection & Troubleshooting Strategies:

Problem Probable Cause(s) Solution(s)
No Crystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- The solution is not sufficiently concentrated.- Try a less polar solvent or a two-solvent system (e.g., ethyl acetate/hexanes, acetone/water).- Slowly evaporate some of the solvent to increase the concentration.[2]
"Oiling Out" - The compound's melting point is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- Use a lower-boiling point solvent.- Ensure slow cooling by insulating the flask.- Add a small amount of a "co-solvent" in which the oil is immiscible to try and induce crystallization.
Poor Recovery - The compound has significant solubility in the cold solvent.- Ensure the solution is thoroughly chilled in an ice bath before filtration.- Minimize the amount of cold solvent used for washing the crystals.[4]

Recommended Solvent Systems for Fluorinated Benzimidazoles:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.[4]

  • Two-Solvent Systems:

    • Dichloromethane/Hexanes

    • Ethyl Acetate/Hexanes

    • Acetone/Water

    • Ethanol/Water[5]

Pro-Tip: For difficult crystallizations, try dissolving your compound in a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexanes) at room temperature until turbidity persists. Then, add a few drops of the good solvent to clarify the solution and allow it to stand undisturbed.

Question 3: I'm running a silica gel column to purify my fluorinated benzimidazole, but I'm observing significant peak tailing and poor separation. What adjustments can I make?

Answer: Peak tailing on silica gel is often due to strong interactions between the analyte and the stationary phase. For benzimidazoles, this is typically due to the basic nitrogen atoms interacting with the acidic silanol groups on the silica surface. Fluorination can exacerbate this issue by altering the electronic properties of the molecule.

Troubleshooting Column Chromatography:

Caption: Troubleshooting flowchart for column chromatography of fluorinated benzimidazoles.

  • Mobile Phase Modifiers: Adding a small amount of a modifier to your eluent can significantly improve peak shape.

    • For basic compounds like benzimidazoles, add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase. This will compete with your compound for binding to the acidic silanol groups, reducing tailing.

    • If your intermediate has acidic functionalities, adding 0.1-1% acetic acid or formic acid can be beneficial.

  • Choice of Solvents: Common mobile phases for the purification of fluorinated benzimidazoles on silica gel include gradients of ethyl acetate in hexanes or chloroform in methanol.[6][7] A combination of chloroform, hexanes, and acetone has also been reported to be effective.[6]

  • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.

    • Reverse-Phase Silica (C18): If your compound is sufficiently nonpolar, reverse-phase chromatography using solvents like acetonitrile and water can provide excellent separation.

  • Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated compounds, fluorous chromatography, which utilizes a fluorinated stationary phase, can be a powerful technique. This method leverages "fluorous-fluorous" interactions for separation.[8]

Frequently Asked Questions (FAQs)

Q1: How does the position of fluorine substitution on the benzimidazole ring affect its purification?

A1: The position of the fluorine atom(s) has a profound impact on the electronic properties and, consequently, the purification behavior.

  • Fluorine on the Benzene Ring: This generally has a strong electron-withdrawing effect, reducing the basicity of the imidazole nitrogens. The magnitude of this effect depends on the position relative to the imidazole ring. This makes acid-base extraction more challenging, often requiring stronger bases for deprotonation.

  • Fluorine on a Substituent: If the fluorine is on an alkyl or aryl substituent at the 2-position, for example, its effect on the basicity of the benzimidazole core is less pronounced. However, it will still influence the overall polarity and solubility of the molecule, which needs to be considered when choosing chromatographic conditions or recrystallization solvents.

Q2: Are there any safety considerations I should be aware of when purifying fluorinated benzimidazole intermediates?

A2: Yes, safety is paramount.

  • Fluorinating Reagents: If you are working with residual fluorinating reagents from the synthesis, be aware that many can be toxic and may react violently with water or other protic solvents.[9] Always handle crude reaction mixtures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrogen Fluoride (HF): Some decomposition pathways of fluorinated compounds can potentially generate HF, which is extremely corrosive and toxic. Ensure you have an appropriate quenching strategy for your work-up procedure.

  • Solvent Compatibility: Be aware that some fluorinating agents can react exothermically with common solvents like DMF, pyridine, and DMSO.[10]

Q3: Can I use normal-phase TLC to predict the separation on a C18 reverse-phase column?

A3: While not a direct correlation, normal-phase TLC can give you a general idea of the relative polarities of the components in your mixture. Generally, compounds that are more polar on normal-phase TLC (lower Rf) will be less retained on a reverse-phase column (elute earlier), and vice versa. However, for optimal prediction of reverse-phase separation, it is best to use reverse-phase TLC plates (C18-coated).

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for a Weakly Basic Fluorinated Benzimidazole

This protocol is designed for instances where standard extraction with sodium bicarbonate fails to give good recovery.

Materials:

  • Crude fluorinated benzimidazole intermediate dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolution: Ensure your crude material is fully dissolved in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, repeat the process with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent. Discard this organic wash.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M NaOH dropwise with stirring, monitoring the pH. Continue adding base until the pH is between 9 and 10.

  • Product Extraction: Extract the basified aqueous layer with three portions of a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with one portion of water, followed by one portion of brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified fluorinated benzimidazole.

Protocol 2: General Procedure for Recrystallization of a Fluorinated Benzimidazole Intermediate

This protocol provides a systematic approach to finding a suitable recrystallization solvent and performing the recrystallization.

Materials:

  • Crude fluorinated benzimidazole intermediate

  • A selection of trial solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)

  • Erlenmeyer flasks, hot plate, Pasteur pipettes, filter paper, Buchner funnel, vacuum flask

Procedure:

  • Solvent Screening:

    • Place a small amount of your crude material (10-20 mg) into several small test tubes.

    • To each test tube, add a different solvent dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

    • If the solid is insoluble at room temperature, gently heat the test tube. If the solid dissolves when hot, this is a potentially good single solvent.

    • If the solid is very soluble in one solvent (e.g., dichloromethane) and insoluble in another (e.g., hexanes), this is a good potential two-solvent system.

  • Recrystallization:

    • Place the bulk of your crude material in an appropriately sized Erlenmeyer flask.

    • Add the chosen "good" solvent (or the more polar solvent of a two-solvent system) dropwise to the solid while heating the mixture to a gentle boil. Add just enough solvent to fully dissolve the solid.

    • If using a two-solvent system, now add the "poor" solvent (or less polar solvent) dropwise to the hot solution until a slight turbidity appears. Then, add a few drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air-dry on the filter paper for a few minutes before transferring them to a watch glass or drying dish to dry completely.

References

  • PubMed. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. J Sep Sci. 2024 Aug;47(16):e2400121. [Link]

  • Semantic Scholar. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides.[Link]

  • MDPI. (2020). Importance of Fluorine in Benzazole Compounds.[Link]

  • ProQuest. (2020). Importance of Fluorine in Benzazole Compounds.[Link]

  • ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds.[Link]

  • University of York. (n.d.). Problems with Recrystallisations.[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[Link]

  • RSC Publishing. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[Link]

  • SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column.[Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property.[Link]

  • Wikipedia. (n.d.). Acid–base extraction.[Link]

  • ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.[Link]

  • PMC. (2021). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.[Link]

  • IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.[Link]

  • DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.[Link]

  • ResearchGate. (2020). (PDF) Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC.[Link]

  • ResearchGate. (2023). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties | Request PDF.[Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.[Link]

Sources

Troubleshooting regioselectivity in N-substitution of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting regioselectivity in N-substitution of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole Content type: Technical Support Center (FAQs & Troubleshooting Guides) Audience: Medicinal Chemists and Process Development Scientists

Ticket Subject: Regiocontrol during N-alkylation of this compound Status: Open Priority: High (Structural Ambiguity Risk)

Executive Summary: The Substrate Profile

You are working with a highly polarized, sterically congested scaffold. The This compound core presents a classic "push-pull" electronic system with a steric twist.

  • 2-CF₃ (Electron Withdrawing): Drastically lowers the pKa of the NH (approx. pKa 8.5–9.0), making the anion stable but weakly nucleophilic.

  • 4-Br (Steric/Electronic): Acts as a "gatekeeper," sterically hindering the adjacent nitrogen (N3) and directing alkylation to the distal nitrogen (N1).

  • 6-OMe (Electron Donating): Modulates the nucleophilicity of the ring but is secondary to the steric influence of the bromine.

This guide addresses the three most common support tickets we receive for this scaffold: Mixed Regioselectivity , Poor Conversion , and Isomer Misidentification .

Module 1: The Regioselectivity Landscape (Theory)

FAQ 1: Why am I getting a mixture of isomers?

Answer: Benzimidazoles exist in tautomeric equilibrium.[1][2][3] However, alkylation ratios are determined by the Curtin-Hammett principle : the product ratio depends on the difference in activation energy (


) of the transition states, not the ratio of tautomers in the ground state.
  • Pathway A (Distal Alkylation - Major): Attack by the nitrogen furthest from the 4-Bromo group. This transition state is lower in energy due to minimal steric clash.

  • Pathway B (Proximal Alkylation - Minor): Attack by the nitrogen adjacent to the 4-Bromo group. This is sterically disfavored, especially with bulky electrophiles.

Visualizing the Conflict:

ReactionPath cluster_steric Steric Gatekeeper Substrate 4-Br-6-OMe-2-CF3 Benzimidazole Anion TS_Distal TS A: Distal Attack (Low Steric Strain) Substrate->TS_Distal Fast (k1) TS_Proximal TS B: Proximal Attack (Clash with 4-Br) Substrate->TS_Proximal Slow (k2) Prod_Distal Product A (Distal/N1 Isomer) MAJOR TS_Distal->Prod_Distal Prod_Proximal Product B (Proximal/N3 Isomer) MINOR TS_Proximal->Prod_Proximal

Caption: Kinetic bifurcation driven by the steric bulk of the 4-Bromo substituent. Pathway A is kinetically favored.

Module 2: Troubleshooting Protocols (Practice)

Ticket #101: "I need the sterically hindered (Proximal) isomer."

Issue: Standard base-mediated alkylation (K₂CO₃/DMF) yields 90% Distal isomer. Resolution: You must override steric control with thermodynamic control or specific directing groups, though this is difficult with the 4-Br block.

Protocol A: The "Cesium Effect" Modification Cesium ions can stabilize the "tight ion pair" differently than sodium or potassium, occasionally altering the nucleophilic face, although steric bulk usually still dominates.

  • Solvent: Switch from DMF to Acetonitrile or THF (less polar).

  • Base: Use Cs₂CO₃ (2.0 equiv).

  • Additive: Add 18-Crown-6 (0.1 equiv) to dissociate the ion pair, potentially increasing the reactivity of the more hindered nitrogen if the electrophile is small (e.g., MeI).

  • Temperature: Run at 0°C . Lower temperatures maximize the selectivity difference (kinetic control), but if you are trying to force the minor isomer, you might actually need higher temperatures to overcome the steric barrier (thermodynamic equilibration is rare for alkylations, but higher energy collisions help access the hindered TS). Note: For this specific substrate, forcing the hindered isomer via direct alkylation is low-probability. Consider de novo synthesis if >50% yield is required.

Ticket #102: "Reaction is stalled ( < 20% conversion)."

Issue: The 2-CF₃ group withdraws electron density, making the benzimidazole anion a "lazy" nucleophile. Resolution: Increase the electrophilicity of the alkylating agent.

Protocol B: Enhanced Reactivity System

  • Leaving Group: Do not use Alkyl Chlorides. Use Alkyl Iodides or Alkyl Triflates .

  • Catalyst: Add KI (10 mol%) (Finkelstein condition) if using bromides.

  • Heat: The 2-CF₃ system is thermally stable. Heat to 80–100°C in DMF or NMP.

Module 3: Analytical Differentiation (The "Truth" Step)

Ticket #103: "How do I prove which isomer I have?"

Issue: 1H NMR shifts are ambiguous due to the interplay of 6-OMe and 2-CF₃. Resolution: You cannot rely on chemical shift heuristics alone. You must use NOESY (Nuclear Overhauser Effect Spectroscopy).

Differentiation Logic Table:

FeatureDistal Isomer (N1-Alkyl)Proximal Isomer (N3-Alkyl)
Structure N-R group is far from Br.N-R group is next to Br.
NOESY Signal Strong correlation between N-CH₂ and Ar-H (C7) .Strong correlation between N-CH₂ and None (or weak to Br if observable).
13C NMR (C2) Typically deshielded relative to N3.Typically shielded relative to N1.
HMBC N-CH₂ correlates to C2 and C7a.N-CH₂ correlates to C2 and C3a (C-Br side).

Step-by-Step NOESY Protocol:

  • Sample Prep: Dissolve 10 mg of purified product in 0.6 mL DMSO-d6 (preferred over CDCl₃ for benzimidazoles to prevent aggregation).

  • Acquisition: Run a 2D NOESY experiment (mixing time 500ms).

  • Analysis:

    • Locate the N-methylene protons (e.g., singlet/multiplet at 4.0–5.5 ppm).

    • Look for cross-peaks in the aromatic region.

    • The "Smoking Gun": If you see a cross-peak to the aromatic doublet (the proton at C7), you have the Distal (Major) isomer. If the N-methylene is "silent" to aromatic protons (because the neighbor is Br), you have the Proximal (Minor) isomer.

Module 4: Decision Tree & Workflow

Follow this logic flow to optimize your synthesis.

DecisionTree Start Start: N-Alkylation of 4-Br-6-OMe-2-CF3-Benzimidazole Goal What is your goal? Start->Goal Goal_Major Maximize Distal (Major) Isomer Goal->Goal_Major Goal_Minor Access Proximal (Minor) Isomer Goal->Goal_Minor Cond_Major Standard Conditions: K2CO3, DMF, rt Goal_Major->Cond_Major Cond_Minor Try Mitsunobu or Small Electrophile (MeI) Goal_Minor->Cond_Minor Check_Conv Is Conversion > 50%? Cond_Major->Check_Conv Action_Purify Purify & NOESY Analysis Cond_Minor->Action_Purify Action_Heat Switch to Cs2CO3 Heat to 90°C Use Alkyl-Iodide Check_Conv->Action_Heat No Check_Conv->Action_Purify Yes Action_Heat->Action_Purify

Caption: Strategic workflow for optimizing yield and confirming regiochemistry.

References

  • Regioselectivity in Benzimidazoles

    • Nieto, C. I., et al. (2014).[3][4] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry.

    • Context: Establishes the tautomeric equilibrium baselines for substituted benzimidazoles.
  • Mitsunobu Reaction & Sterics

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

    • Context: Discusses how Mitsunobu conditions can sometimes alter regioselectivity profiles compared to SN2 alkyl
  • Electronic Effects of CF3

    • López, S. E., et al. (2008).[1] "Microwave assisted synthesis of 2-trifluoromethylbenzimidazoles." Journal of Fluorine Chemistry.

    • Context: Highlights the reduced nucleophilicity of 2-CF3 substituted benzimidazoles and the need for enhanced thermal conditions.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Minimizing side reactions during the trifluoromethylation of benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the trifluoromethylation of benzimidazoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing side reactions and optimizing your experimental outcomes. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience.

Introduction: The Challenge of Selective Trifluoromethylation

The incorporation of a trifluoromethyl (-CF3) group into benzimidazole scaffolds is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and biological activity.[1][2] However, the introduction of this highly electronegative group is not without its challenges. Side reactions can significantly reduce the yield of the desired product and complicate purification processes. This guide will address common issues encountered during the trifluoromethylation of benzimidazoles, focusing on radical-mediated pathways, which are frequently employed for their direct C-H functionalization capabilities.[3][4]

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific problems you might encounter during the trifluoromethylation of benzimidazoles and provides actionable solutions.

Problem 1: Low Yield of the Desired Trifluoromethylated Benzimidazole

Possible Cause 1: Inefficient Generation of the Trifluoromethyl Radical

  • Explanation: Many common trifluoromethylating reagents, such as sodium trifluoromethanesulfinate (Langlois' reagent) and Togni's reagents, require an initiator or a catalyst to generate the reactive trifluoromethyl radical (•CF3).[5][6][7] Inadequate activation of these reagents will lead to poor conversion of the starting material. For radical reactions involving Langlois' reagent, an oxidant like tert-butyl hydroperoxide (TBHP) is often used to generate the •CF3 radical.[3][8] Photoredox catalysis is another powerful method for generating •CF3 radicals under mild conditions.[9][10]

  • Solution:

    • Optimize Oxidant/Catalyst Loading: Ensure the correct stoichiometry of the oxidant or photocatalyst is used. For reactions with Langlois' reagent and TBHP, a molar excess of both is often required.[8]

    • Verify Reagent Quality: Trifluoromethylating reagents can degrade over time. Use freshly opened or properly stored reagents. Togni reagent II, for instance, is metastable at room temperature and can decompose upon heating.[6]

    • Consider Alternative Initiation Methods: If thermal or chemical initiation is inefficient, explore photoredox catalysis, which can offer milder reaction conditions and improved efficiency.[9][11]

Possible Cause 2: Competing Side Reactions of the Trifluoromethyl Radical

  • Explanation: The highly reactive •CF3 radical can participate in several unproductive pathways, leading to undesired byproducts.[5][12]

    • Hydrogen Abstraction: The •CF3 radical can abstract a hydrogen atom from the solvent or other components of the reaction mixture, forming trifluoromethane (CF3H), a volatile byproduct.[5][12]

    • Reaction with Byproducts of the Initiator: In reactions using TBHP, the oxidant can decompose to generate isobutene, which can then react with the •CF3 radical and the benzimidazole substrate to form alkyltrifluoromethylated byproducts.[4][5]

  • Solution:

    • Solvent Selection: Choose a solvent that is less prone to hydrogen atom abstraction. While dichloromethane is commonly used, solvents like acetonitrile can sometimes offer better results. Solvent choice can also influence regioselectivity.[5]

    • Control Reagent Addition: Slow addition of the oxidant or running the reaction at a lower temperature can help to control the concentration of the •CF3 radical and minimize side reactions.

    • Scavengers for Byproducts: While not a common strategy, in specific cases, the addition of a scavenger for reactive byproducts might be considered, though this can add complexity to the reaction.

Problem 2: Formation of Multiple Regioisomers

Possible Cause: Lack of Regiocontrol in C-H Functionalization

  • Explanation: Benzimidazoles possess multiple C-H bonds that can potentially be trifluoromethylated. The inherent electronic and steric properties of the substrate will dictate the "innate" reactivity of each position.[4] Radical trifluoromethylation is often directed to the most electron-rich or sterically accessible positions. For instance, direct trifluoromethylation of some heterocycles proceeds at innately reactive positions.[4]

  • Solution:

    • Leverage Solvent Effects: The choice of solvent can sometimes dramatically alter the regioselectivity of the reaction. For example, in the trifluoromethylation of some pyridines, a switch from a dichloromethane/water system to dimethylsulfoxide has been shown to completely reverse the regioselectivity.[5]

    • Introduction of a Directing Group: For highly selective trifluoromethylation at a specific position, consider the use of a removable directing group. This strategy has been successfully employed for the C2-selective trifluoromethylation of indoles.

    • Photoredox Catalysis for Specific C-H Activation: Photoredox catalysis can offer unique selectivity profiles. For example, a method for the selective C4-trifluoromethylation of benzimidazoles using an iridium photocatalyst and Togni's reagent has been reported.[9]

Problem 3: N-Trifluoromethylation Instead of C-Trifluoromethylation

Possible Cause: Reaction at the Benzimidazole Nitrogen

  • Explanation: While C-H trifluoromethylation is often the desired outcome, the nitrogen atoms of the benzimidazole ring are also nucleophilic and can react with electrophilic trifluoromethylating reagents.[1][13] This is a distinct pathway from radical C-H functionalization.

  • Solution:

    • Protect the N-H Group: If the benzimidazole nitrogen is unprotected, it is susceptible to reaction. Introducing a suitable protecting group on the nitrogen atom can block this side reaction.

    • Choose a Radical-Based Method: Radical trifluoromethylation methods are generally more selective for C-H bonds over N-H bonds in this context. Ensure your reaction conditions favor a radical pathway rather than an electrophilic or nucleophilic one if C-trifluoromethylation is the goal.

Problem 4: Decomposition of the Starting Material or Product

Possible Cause: Harsh Reaction Conditions

  • Explanation: Benzimidazole scaffolds, especially those with sensitive functional groups, can be unstable under harsh reaction conditions (e.g., high temperatures, strong oxidants). The trifluoromethylated products themselves can also be susceptible to degradation.

  • Solution:

    • Employ Milder Reagents and Conditions: Explore the use of modern trifluoromethylating reagents that operate under milder conditions. Photoredox catalysis, for example, often allows reactions to be performed at room temperature.[9][10]

    • Reduce Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.

    • Buffer the Reaction Mixture: If acidic or basic byproducts are formed during the reaction, the addition of a non-interfering buffer can sometimes prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: Which trifluoromethylating reagent is best for my benzimidazole?

A1: The choice of reagent depends on several factors, including the substrate's electronic properties, the desired regioselectivity, and the functional groups present.

  • For direct C-H trifluoromethylation of electron-rich to moderately electron-deficient benzimidazoles, radical methods using Langlois' reagent (NaSO2CF3) with an oxidant like TBHP are a good starting point due to the reagent's stability and affordability.[5][14][15]

  • For milder conditions and potentially different selectivity, Togni's reagents are excellent electrophilic CF3 sources that can be used in photoredox-catalyzed radical reactions.[6][7][9]

  • If pre-functionalization is an option, copper-catalyzed trifluoromethylation of iodo-benzimidazoles can be highly efficient.[16]

Q2: How can I improve the solubility of my benzimidazole substrate?

A2: Poor solubility can hinder reaction rates and lead to incomplete conversion.

  • Co-solvent Systems: Using a mixture of solvents can improve solubility. For radical trifluoromethylations, a biphasic system like dichloromethane/water is often employed.[5]

  • Micellar Catalysis: Performing the reaction in water with a surfactant like TPGS-750-M can create nanoreactors that enhance the solubility of organic substrates and improve reaction efficiency under environmentally friendly conditions.[8]

Q3: My reaction is not going to completion. What should I do?

A3: In cases of low conversion, several strategies can be employed:

  • Re-addition of Reagents: For some protocols, a second portion of the trifluoromethylating reagent and the oxidant can be added after a certain time to drive the reaction to completion.[5]

  • Increase Reaction Time or Temperature: Cautiously increasing the reaction time or temperature may improve conversion, but be mindful of potential substrate or product decomposition.

  • Check for Inhibitors: Ensure that your starting material and solvents are free from impurities that could quench the radical reaction.

Q4: Can I perform this reaction on a large scale?

A4: Scaling up radical reactions requires careful consideration of safety and heat transfer.

  • Exothermic Reactions: The generation of the •CF3 radical can be exothermic. Monitor the internal temperature of the reaction and use an appropriate cooling bath.

  • Reagent Addition: For larger scale reactions, slow and controlled addition of the oxidant is crucial to maintain a safe operating temperature and control the reaction rate.

  • Mixing: Efficient stirring is important, especially in biphasic systems, to ensure good mass transfer.

Experimental Protocols & Data

Table 1: General Reaction Conditions for Radical Trifluoromethylation of Benzimidazoles
ParameterLanglois' Reagent MethodPhotoredox Method (Togni's Reagent)
Trifluoromethyl Source Sodium Trifluoromethanesulfinate (CF3SO2Na)1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II)
Initiator/Catalyst tert-Butyl hydroperoxide (TBHP)fac-Ir(ppy)3
Solvent CH2Cl2 / H2OAcetonitrile or DMF
Temperature Room TemperatureRoom Temperature
Light Source Not requiredVisible light (e.g., blue LEDs)
Typical Substrate Conc. 0.1 - 0.5 M0.05 - 0.1 M
Protocol 1: General Procedure for Trifluoromethylation using Langlois' Reagent and TBHP
  • To a solution of the benzimidazole substrate (1.0 equiv) in a suitable solvent (e.g., CH2Cl2/H2O, 2:1 v/v), add sodium trifluoromethanesulfinate (3.0 equiv).

  • Stir the mixture vigorously.

  • Add tert-butyl hydroperoxide (5.0 equiv, 70 wt. % in H2O) dropwise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Photoredox-Catalyzed Trifluoromethylation
  • In a reaction vessel, combine the benzimidazole substrate (1.0 equiv), Togni's reagent II (1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%).

  • Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent (e.g., acetonitrile).

  • Irradiate the reaction mixture with a visible light source (e.g., blue LED lamp) at room temperature, ensuring efficient stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Mechanism for Radical C-H Trifluoromethylation

G cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions Reagent CF3SO2Na or Togni Reagent CF3_radical •CF3 Radical Reagent->CF3_radical Generation Initiator Oxidant (TBHP) or Light/Photocatalyst Initiator->Reagent Activation Benzimidazole Benzimidazole (Ar-H) CF3_radical->Benzimidazole Addition H_donor H-atom Donor (e.g., Solvent) CF3_radical->H_donor H-abstraction Isobutene Isobutene (from TBHP) CF3_radical->Isobutene Addition Radical_Adduct [Ar(H)CF3]• Adduct Benzimidazole->Radical_Adduct Product Trifluoromethylated Benzimidazole (Ar-CF3) Radical_Adduct->Product Oxidation & Deprotonation CF3H CF3H Alkyl_CF3 Alkyl-CF3 Byproduct H_donor->CF3H Isobutene->Alkyl_CF3

Caption: A simplified workflow of radical trifluoromethylation and common side reactions.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield of Ar-CF3 check_conversion Is starting material consumed? start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv No complete_conv Complete Conversion check_conversion->complete_conv Yes check_reagents Verify reagent quality and stoichiometry incomplete_conv->check_reagents check_byproducts Analyze crude mixture for byproducts complete_conv->check_byproducts optimize_conditions Optimize T, time, or catalyst loading check_reagents->optimize_conditions readd_reagents Consider re-addition of reagents optimize_conditions->readd_reagents decomp Decomposition likely check_byproducts->decomp Degradation products observed side_reactions Side reactions dominant check_byproducts->side_reactions Byproducts like Ar-Alkyl-CF3 observed milder_cond Use milder conditions (e.g., photoredox) decomp->milder_cond change_solvent Change solvent or reagent side_reactions->change_solvent

Caption: A decision tree for troubleshooting low-yielding trifluoromethylation reactions.

References

  • Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. (2021). ResearchGate. Available at: [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. (2013). PMC - NIH. Available at: [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. Available at: [Link]

  • (PDF) Trifluoromethylated Heterocycles. (2015). ResearchGate. Available at: [Link]

  • Synthesis strategies for heterocyclic trifluoromethylation and... (2024). ResearchGate. Available at: [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). PubMed. Available at: [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions. (2018). PMC - PubMed Central. Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. Available at: [Link]

  • Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. (2020). ResearchGate. Available at: [Link]

  • Optimization of reaction conditions a . (n.d.). ResearchGate. Available at: [Link]

  • Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis. (2017). Chemical Communications (RSC Publishing). Available at: [Link]

  • Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. Available at: [Link]

  • Togni reagent II. (n.d.). Wikipedia. Available at: [Link]

  • Trifluoromethyl-benzimidazoles--a New Family of Acaricides. (1967). PubMed. Available at: [Link]

  • Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3. (2019). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. (2024). PMC. Available at: [Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2020). PMC. Available at: [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. (2022). PMC. Available at: [Link]

  • Application of Langlois' Reagent in Trifluoromethylation Reactions. (2020). ResearchGate. Available at: [Link]

  • Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. (2018). Beilstein Journals. Available at: [Link]

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (2014). CONICET. Available at: [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Available at: [Link]

  • Examples of trifluoromethyl-substituted benzimidazoles. (2017). ResearchGate. Available at: [Link]

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024). PMC. Available at: [Link]

  • Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2022). Scilit. Available at: [Link]

  • One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2024). ACS Publications. Available at: [Link]

  • (PDF) Langlois' Reagent: An Efficient Trifluoromethylation Reagent. (2023). ResearchGate. Available at: [Link]

  • Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. (2016). PMC. Available at: [Link]

  • Recent progress in the trifluoromethylation of alkenes with Togni's reagents. (2014). ResearchGate. Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). PMC. Available at: [Link]

  • Radical trifluoromethylation. (2016). ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. (2010). PubMed. Available at: [Link]

  • Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. (2024). Beilstein Journals. Available at: [Link]

Sources

Technical Support Center: Resolving Spectral Overlap in NMR of Methoxy-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxy-benzimidazole derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of spectral overlap in Nuclear Magnetic Resonance (NMR) spectroscopy. Our focus is to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the NMR analysis of methoxy-benzimidazole derivatives.

Q1: Why do the aromatic signals of my N-unsubstituted benzimidazole appear broad, or why do I see fewer signals than expected?

A1: This is a classic sign of prototropic tautomerism on the NMR timescale.[1] The N-H proton in an unsubstituted benzimidazole ring can rapidly exchange between the two nitrogen atoms (N1 and N3). If this exchange is fast relative to the NMR experiment's timescale, protons that are chemically distinct in a single tautomer (e.g., H4 and H7) become chemically equivalent.[1][2] This time-averaging effect leads to signal coalescence and broadening.[1][3]

Troubleshooting Steps:

  • Change to a Polar, Hydrogen-Bond Accepting Solvent: Solvents like DMSO-d₆ or HMPA-d₁₈ can slow down the proton exchange by forming hydrogen bonds with the N-H proton.[1][2] This may allow you to resolve the distinct signals for each tautomer.

  • Lower the Temperature: Acquiring the spectrum at a reduced temperature can also slow the rate of tautomeric exchange, leading to sharper signals and the potential to observe individual tautomers.[1][4]

Q2: My methoxy signal (typically a singlet) is overlapping with the complex aromatic signals. How can I resolve them?

A2: Overlap between the methoxy singlet and aromatic multiplets is a frequent challenge. The electron-donating nature of the methoxy group can shift the aromatic protons upfield into the region where the methoxy protons resonate (typically 3.7-4.0 ppm).[5]

Initial Troubleshooting:

  • Solvent-Induced Shifts: The simplest approach is to re-run the sample in a different deuterated solvent.[6][7] Aromatic solvents like benzene-d₆ often induce significant shifts in the positions of nearby protons due to anisotropic effects, which can separate the methoxy and aromatic signals.[7][8]

Advanced Solutions (detailed in Part 2):

  • Variable Temperature (VT) NMR: Changing the temperature can sometimes alter the chemical shifts enough to resolve the overlap.[4]

  • Lanthanide Shift Reagents (LSRs): These paramagnetic complexes can be added to your sample to induce large chemical shifts, spreading out the overlapping signals.[9][10][11]

  • 2D NMR Techniques: Experiments like HSQC and HMBC can help you "look" at the methoxy protons through their correlation to the methoxy carbon, effectively bypassing the overlap in the ¹H spectrum.[12][13][14]

Q3: In my asymmetrically substituted N-H benzimidazole, I see a single set of aromatic signals in CDCl₃, but two distinct sets of signals in DMSO-d₆. What does this indicate?

A3: This is another manifestation of tautomerism. In a non-polar solvent like CDCl₃, the proton exchange between the two nitrogen atoms is often fast, leading to an averaged spectrum with a single set of signals.[1] In a polar aprotic solvent like DMSO-d₆, the exchange rate is significantly reduced. This allows the NMR spectrometer to detect the two distinct tautomers present in solution, resulting in two sets of signals.[1][15] This observation is a strong confirmation of the presence of tautomerism in your compound.

Q4: How can I definitively assign all the proton and carbon signals in my complex methoxy-benzimidazole spectrum?

A4: For unambiguous assignment, especially when dealing with overlapping signals and complex substitution patterns, a suite of 2D NMR experiments is indispensable.[16][17]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems within your molecule.[12][13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation).[12][13][14] This is extremely useful for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-4 bonds away.[12][13][14] This is crucial for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.

Q5: The baseline of my ¹H NMR spectrum is distorted, and I see "wavy" artifacts. What is the likely cause?

A5: This is often a result of detector saturation from a very concentrated sample.[18] If your sample has a very high concentration of your compound, the intense signals can overwhelm the receiver.

Solutions:

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample and re-acquire the spectrum.

  • Adjust Acquisition Parameters: You can lower the flip angle of the excitation pulse to reduce the amount of signal that reaches the detector.[18] Reducing the receiver gain can also help.

  • Use Solvent Suppression Techniques: If the issue is a very strong solvent signal, a solvent suppression pulse sequence (like WET-1D) can be used to selectively reduce its intensity.[18]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for more advanced techniques to resolve spectral overlap.

Guide 1: Manipulating Experimental Conditions

Protocol 1.1: Systematic Solvent Study

The chemical shift of a given proton is sensitive to its solvent environment. By systematically changing the solvent, you can often induce differential shifts that resolve overlapping signals.[6][7]

Step-by-Step Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.

  • Solvent Selection: If overlap is observed, select a range of solvents with different properties (polarity, aromaticity, hydrogen bonding capability). A good starting selection is provided in the table below.

  • Sample Preparation: Carefully evaporate the initial solvent under a stream of nitrogen or using a rotary evaporator. Ensure the sample is completely dry.

  • Re-dissolution and Acquisition: Dissolve the sample in the new deuterated solvent and acquire the ¹H NMR spectrum under identical concentration and temperature conditions.

  • Comparison: Compare the spectra to identify a solvent system that provides the best signal dispersion.

Table 1: Common Deuterated Solvents and Their Properties

SolventDielectric Constant (ε)Primary Use & Characteristics
Benzene-d₆ 2.3Aromatic, non-polar. Often induces large shifts (ASIS effect).[8]
Chloroform-d 4.8General purpose, relatively non-polar.
Acetone-d₆ 21Polar, aprotic. Good for resolving some overlaps.[7]
Methanol-d₄ 33Polar, protic. Can exchange with labile protons (e.g., N-H).
DMSO-d₆ 47Polar, aprotic. Excellent for slowing N-H exchange in benzimidazoles.[1][2]

Protocol 1.2: Variable Temperature (VT) NMR

Altering the temperature can resolve overlapping signals by affecting molecular conformation, rotation rates, or chemical exchange rates.[4][19] For methoxy-benzimidazoles, this is particularly useful for studying dynamic processes like tautomerism or restricted rotation around single bonds.[4]

Step-by-Step Methodology:

  • Initial Spectrum: Acquire a spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase or decrease the temperature in controlled increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Monitor Changes: Observe changes in chemical shifts, line widths, and the appearance or disappearance of signals.

  • Identify Coalescence: For dynamic processes, you may observe two distinct signals at low temperatures that broaden, merge into a single broad peak (coalescence), and then sharpen into a single averaged peak at higher temperatures.[4][19]

VT_NMR_Workflow start Overlapping Signals at Room Temp decrease_T Decrease Temperature (e.g., to 273 K, 253 K) start->decrease_T increase_T Increase Temperature (e.g., to 313 K, 333 K) start->increase_T observe_low Observe Spectrum: Signals Sharpen/Split? decrease_T->observe_low observe_high Observe Spectrum: Signals Shift/Resolve? increase_T->observe_high resolved_low Overlap Resolved (Dynamic process slowed) observe_low->resolved_low Yes no_change No Resolution observe_low->no_change No resolved_high Overlap Resolved (Conformational change) observe_high->resolved_high Yes observe_high->no_change No

Caption: Decision workflow for Variable Temperature (VT) NMR experiments.

Guide 2: Advanced Techniques for Spectral Resolution

Protocol 2.1: Application of Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in your molecule (like the nitrogen atoms of the benzimidazole ring or the methoxy oxygen).[10][20] This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, often simplifying complex spectra by spreading out the signals.[10][11]

Step-by-Step Methodology:

  • Acquire Reference Spectrum: Obtain a high-quality ¹H NMR spectrum of your compound in a dry, non-coordinating solvent (e.g., CDCl₃).

  • Prepare LSR Stock Solution: Prepare a stock solution of the LSR in the same deuterated solvent.

  • Titration: Add small, sequential aliquots of the LSR stock solution to your NMR tube.

  • Acquire Spectrum After Each Addition: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Monitor Shifts: Observe the movement of the signals. The signals closest to the binding site will shift the most dramatically. Continue adding the LSR until the desired resolution is achieved. Avoid adding too much LSR, as this can cause significant line broadening.[20]

Table 2: Common Lanthanide Shift Reagents

ReagentLanthanide IonShift DirectionCommon Use
Eu(fod)₃ Europium (Eu³⁺)DownfieldGeneral purpose, induces large downfield shifts.[10][11]
Pr(fod)₃ Praseodymium (Pr³⁺)UpfieldInduces upfield shifts, useful for signals already far downfield.[10]
Eu(hfc)₃ Europium (Eu³⁺)DownfieldChiral LSR for determining enantiomeric purity.[10]

Protocol 2.2: A Practical Guide to 2D NMR for Methoxy-Benzimidazoles

When simpler methods fail, 2D NMR is the most powerful tool for resolving overlap and assigning structure.[21][22]

Workflow for Structure Elucidation:

  • ¹H and ¹³C Spectra: Acquire standard high-resolution 1D spectra to identify all proton and carbon signals.

  • HSQC: Run an HSQC experiment to connect every proton to its directly attached carbon. This immediately assigns all protonated carbons.

  • COSY: Use the COSY spectrum to identify coupled protons. This helps to map out the connectivity of the aromatic ring protons.

  • HMBC: The HMBC spectrum is key for final assembly. Look for long-range correlations (2-3 bonds) from:

    • The methoxy protons to the methoxy carbon and the aromatic carbon it's attached to.

    • The aromatic protons to other carbons within the ring and to the carbons of the imidazole portion.

    • The H2 proton of the imidazole ring to the carbons of the fused benzene ring.

TwoD_NMR_Correlations cluster_benzimidazole Methoxy-Benzimidazole Core C_ar_OMe C-Ar(OMe) C_ar_H C-Ar(H) C_quat C-quat C_OMe C-OMe H_ar H-Ar H_ar->C_ar_H HSQC (1J) H_ar->C_quat HMBC (2J, 3J) H_ar->H_ar COSY (3J) H_OMe H-OMe H_OMe->C_ar_OMe HMBC (3J) H_OMe->C_OMe HSQC (1J)

Sources

Controlling hydrolysis of the trifluoromethyl group under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Controlling Hydrolysis of the Trifluoromethyl Group

Topic: Stability and Reactivity of the Trifluoromethyl (


) Group in Basic Media
Ticket ID:  CF3-HYD-001
Status:  Active Guide

Executive Summary: The "Janus" Nature of the Trifluoromethyl Group

The trifluoromethyl group (


) is widely regarded as a metabolic anchor—chemically inert and sterically demanding. However, under basic conditions, this stability is conditional. In specific structural contexts—particularly when ortho or para to electron-donating groups (e.g., phenols, anilines) or within electron-deficient heterocycles—the 

group becomes highly labile.

This guide addresses the hydrolytic instability of the


 group. It provides mechanistic insights to predict lability and actionable protocols to either prevent  unwanted degradation or harness  it as a synthetic tool for generating carboxylic acids.

Diagnostic Hub: Troubleshooting & FAQs

Use this section to identify your specific issue.

Scenario A: Unwanted Hydrolysis (Preserving the )

Symptom: Loss of fluorine signal in


 NMR; appearance of carboxylic acid (

) peaks in

H/

NMR; lower yield during cross-coupling or deprotection steps.
Potential Cause Diagnostic Question Corrective Action
Quinone Methide Formation Is your

group ortho or para to a hydroxyl (-OH) or amino (-NHR) group?
Crucial: Protect the phenol/aniline before exposing to base. Use robust protecting groups (e.g., O-Me, O-Bn) rather than labile esters.
Haloform-type Cleavage Is the

attached to a carbonyl (trifluoromethyl ketone)?
Avoid hydroxide bases. Use non-nucleophilic bases (e.g., LiHMDS, KHMDS) at low temperatures (

).
S_NAr Susceptibility Is the

on a pyridine or electron-deficient ring?
Lower the reaction temperature.[1] Switch to non-protic solvents (e.g., replace MeOH/Water with THF/Dioxane).
Scenario B: Stalled/Incomplete Hydrolysis (Activating the )

Symptom: You want to convert


, but the starting material remains unreacted or conversion is slow.
Potential Cause Diagnostic Question Corrective Action
Lack of Electronic Push Is the

in the meta position relative to the electron donor?
Meta-derivatives are highly stable. Hydrolysis is unlikely to proceed via the quinone methide pathway. Alternative oxidative methods (e.g., radical oxidation) may be required.
Insufficient Base Strength Are you using a weak base (e.g.,

)?
Switch to KOH or NaOH (2M - 6M). Heat is often required (

).
Poor Solubility Is the substrate precipitating out of the aqueous base?Add a phase transfer catalyst (e.g., TBAB) or use a cosolvent like DMSO or

-BuOH to homogenize the mixture.

Deep Dive: The Mechanism of Instability

Understanding why the


 group breaks down is the key to control. The mechanism differs by substrate class.
Mechanism 1: The Quinone Methide Pathway (Phenols/Anilines)

This is the most common cause of "surprise" hydrolysis. An electron-donating group (EDG) pushes electron density into the ring, allowing the ejection of a fluoride ion.

  • Deprotonation: Base removes the proton from the phenol (-OH).

  • Fluoride Elimination: The phenolate anion pushes electrons into the ring, expelling

    
     to form a highly reactive quinone difluoromethide .
    
  • Hydration: Water attacks the exocyclic

    
    , leading to an acyl fluoride and eventually the carboxylic acid.
    
Mechanism 2: The Haloform-Type Reaction (Ketones)

Trifluoromethyl ketones (


) react similarly to the haloform reaction. Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate. The 

anion is a reasonably good leaving group (stabilized by fluorine atoms), leading to bond cleavage.
Visualizing the Pathway

The following diagram illustrates the Quinone Methide pathway for ortho-trifluoromethyl phenol, a classic example of "unwanted" hydrolysis.

CF3_Hydrolysis cluster_legend Mechanism: Elimination-Addition Substrate o-CF3 Phenol Deprotonation Phenolate Anion Substrate->Deprotonation + Base (OH-) - H2O Transition Quinone Difluoromethide (Reactive Intermediate) Deprotonation->Transition - F- (Rate Limiting) Hydration Acyl Fluoride Transition->Hydration + H2O - HF Product Salicylic Acid (Carboxylate) Hydration->Product Hydrolysis

Caption: Fig 1. Base-mediated hydrolysis of 2-trifluoromethylphenol via the quinone difluoromethide intermediate.[2]

Standard Operating Procedures (SOPs)

SOP 1: Stability Stress Test

Use this protocol to determine if your


 substrate is compatible with basic cross-coupling or deprotection conditions.
  • Preparation: Dissolve 10 mg of substrate in 0.5 mL of the target solvent (e.g., THF, DMF).

  • Base Addition: Add 2 equivalents of the base you intend to use (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Incubation: Heat to the intended reaction temperature (e.g.,

    
    ) for 1 hour.
    
  • Analysis:

    • Take an aliquot.

    • Do NOT perform an acidic aqueous workup immediately (this can mask intermediates).

    • Analyze directly via

      
       NMR.
      
    • Pass Criteria: Single fluorine peak corresponding to starting material.

    • Fail Criteria: Disappearance of peak, appearance of free fluoride (approx -120 ppm), or shift in signal.

SOP 2: Controlled Hydrolysis (Synthesis of Benzoic Acids)

Use this protocol to intentionally convert a


 group to a carboxylic acid.

Reagents:

  • Substrate (

    
    -arene)
    
  • KOH (4M aqueous solution)[3]

  • DMSO (Cosolvent)

Procedure:

  • Dissolve substrate (1.0 equiv) in DMSO (0.5 M concentration).

  • Add 4M KOH (10 equiv).

  • Heat to

    
     in a sealed vial (to prevent solvent evaporation).
    
  • Monitor by HPLC or TLC until starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH 2 (Caution:

      
       and 
      
      
      
      generation potential—perform in fume hood).
    • Precipitate usually forms; filter or extract with EtOAc.

Critical Data: Substituent Effects on Hydrolysis Rates

The position of the


 group relative to the electron-donating group (EDG) dictates stability.
Substrate StructureRelative Hydrolysis Rate (

)
Stability Assessment
3-Trifluoromethylphenol (meta)< 0.01Highly Stable . No resonance pathway for

elimination.
4-Trifluoromethylphenol (para)1.0 (Reference)Labile . Forms p-quinone methide.
2-Trifluoromethylphenol (ortho)~5.0Very Labile . Forms o-quinone methide; rapid hydrolysis.
2-Trifluoromethylpyridine VariableUnstable . Susceptible to nucleophilic attack at

or

.

References

  • Jones, R. G. (1947).[4] The Synthesis of Some Trifluoromethylphenols. Journal of the American Chemical Society. Link

  • Sakai, T. T., & Santi, D. V. (1973).[4] Hydrolysis of Heterocyclic Trifluoromethyl Groups. Journal of Medicinal Chemistry. Link

  • Umemoto, T. (1996). Electrophilic Trifluoromethylating Agents. Chemical Reviews. Link

  • Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties. Angewandte Chemie International Edition. Link

  • Diskin-Posner, Y., et al. (2021).[5] Trifluoromethyl Hydrolysis En Route to Corroles. Technion Research Repository. Link

Sources

Validation & Comparative

Decoding the Molecular Architecture: A Guide to the 1H NMR Interpretation of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a powerful tool for mapping the intricate connectivity of atoms within a molecule. This guide provides an in-depth interpretation of the 1H NMR spectrum of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole, a compound of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in pharmacologically active agents.[1]

This document moves beyond a simple recitation of spectral data, offering a rationale for the expected chemical shifts and coupling patterns based on fundamental principles and comparative data from related structures. We will also explore alternative and complementary analytical techniques, providing a holistic view of the characterization process.

Predicted 1H NMR Spectrum: A Guided Tour

While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its key features based on the well-established effects of its constituent functional groups on the proton chemical environment. The analysis of a 1H NMR spectrum hinges on three key pieces of information for each signal: the chemical shift (δ), the integration (number of protons), and the multiplicity (splitting pattern).

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H (imidazole)12.0 - 13.6Broad Singlet (br s)1HThe acidic proton on the nitrogen of the imidazole ring is typically highly deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.[1][2] In a solvent like DMSO-d6, this downfield shift is pronounced.
H-5 (aromatic)~7.5 - 7.8Singlet (s) or Doublet (d)1HThis proton is situated between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group (via the imidazole ring). Its precise chemical shift and potential for a small meta-coupling to H-7 will depend on the balance of these electronic effects.
H-7 (aromatic)~7.2 - 7.5Singlet (s) or Doublet (d)1HThis proton is adjacent to the bromine atom, an electron-withdrawing group, which will cause a downfield shift. It may exhibit a small meta-coupling to H-5.
OCH3 (methoxy)~3.9Singlet (s)3HThe protons of a methoxy group attached to an aromatic ring typically appear as a sharp singlet in this region.[3][4]

The "Why" Behind the Prediction: Electronic Effects and Structural Nuances

The predicted chemical shifts are a direct consequence of the electronic environment surrounding each proton. In the aromatic region (typically 6.5-8.0 ppm for aryl protons), the interplay of electron-donating and electron-withdrawing substituents dictates the precise location of the signals.[5][6]

  • Electron-Withdrawing Groups (EWG): The bromine atom and the trifluoromethyl group are potent EWGs. They pull electron density away from the aromatic ring, "deshielding" the nearby protons and causing their signals to appear at a higher chemical shift (downfield). The trifluoromethyl group's effect is primarily inductive, while bromine exerts both inductive and weak resonance effects.

  • Electron-Donating Groups (EDG): The methoxy group is an electron-donating group through resonance, pushing electron density into the aromatic ring. This "shields" the protons, causing their signals to shift to a lower chemical shift (upfield).

The substitution pattern on the benzene ring of this compound results in two isolated aromatic protons, H-5 and H-7. Their signals are anticipated to be singlets, although a small meta-coupling (typically 2-3 Hz) might be observable, leading to narrow doublets.[1]

Visualizing the Connections: An Experimental Workflow

To obtain a high-quality 1H NMR spectrum, a systematic approach is crucial. The following workflow outlines the key steps from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of Compound B Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock and Shim the Spectrometer E->F G Acquire 1H NMR Spectrum F->G H Fourier Transform G->H I Phase Correction H->I J Baseline Correction I->J K Integration and Peak Picking J->K

Caption: A streamlined workflow for acquiring a 1H NMR spectrum.

Beyond 1H NMR: A Multi-faceted Approach to Structural Verification

While 1H NMR is a primary tool, a comprehensive characterization relies on a suite of analytical techniques. For this compound, the following methods would provide invaluable complementary data.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedExpected Observations for the Target Molecule
13C NMR Number and chemical environment of carbon atoms.Expect distinct signals for each of the unique carbon atoms in the molecule. The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons typically resonate between 120-150 ppm.[5]
19F NMR Presence and chemical environment of fluorine atoms.A single signal (singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF3 group attached to an aromatic system.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.The molecular ion peak will confirm the molecular formula. The isotopic pattern of the bromine atom (approximately 1:1 ratio for 79Br and 81Br) will be a key diagnostic feature.
Infrared (IR) Spectroscopy Presence of functional groups.Characteristic absorption bands for N-H stretching (around 3300 cm-1), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic region, and C-O stretching for the methoxy group.

The Logic of Tautomerism in Benzimidazoles

It is important to consider the phenomenon of prototropic tautomerism in N-unsubstituted benzimidazoles.[1][7] This involves the migration of the N-H proton between the two nitrogen atoms of the imidazole ring.

Caption: Tautomeric equilibrium in N-unsubstituted benzimidazoles.

If this exchange is rapid on the NMR timescale, the observed spectrum will be an average of the two tautomers. This can lead to averaged chemical shifts for the aromatic protons. However, in many cases, especially in solvents like DMSO that can hydrogen bond with the N-H proton, the exchange is slow enough to observe distinct signals for one or both tautomers. For the title compound, due to the substitution pattern, the two tautomers are not equivalent, which could potentially lead to a more complex spectrum if both are present in significant concentrations.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is a deductive process grounded in the fundamental principles of NMR spectroscopy and an understanding of substituent effects. By predicting the chemical shifts, multiplicities, and integration of the signals, researchers can confidently assign the peaks in an experimental spectrum. The synergistic use of complementary analytical techniques like 13C NMR, 19F NMR, and mass spectrometry is paramount for the unequivocal confirmation of the molecular structure, ensuring the integrity and reliability of research and development efforts in the pharmaceutical sciences.

References

  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy - Benchchem.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • 15.
  • Interpreting Arom
  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE.
  • Short Summary of 1H-NMR Interpret
  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC.
  • NMR Spectroscopy of Aromatic Compounds (#1e)
  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • Methoxy groups just stick out - ACD/Labs.
  • (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.

Sources

Comparative Guide: Mass Spectrometry Profiling of Brominated Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and DMPK Scientists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary

Benzimidazole derivatives represent a "privileged scaffold" in drug discovery, serving as the core for numerous antiviral, anticancer, and antiparasitic agents. Brominated variants are particularly critical, serving both as potent final active pharmaceutical ingredients (APIs) and as versatile synthetic intermediates for palladium-catalyzed cross-couplings.

This guide provides an objective technical comparison of the mass spectrometric (MS) behavior of Brominated Benzimidazoles versus their Chlorinated and Fluorinated analogs. It details the specific fragmentation mechanics that distinguish positional isomers (e.g., 2-bromo vs. 5-bromo) and offers a self-validating experimental protocol for structural elucidation.

Part 1: The Isotopic Fingerprint (Comparative Analysis)

The first step in validating a brominated benzimidazole is confirming the halogen identity through isotopic abundance. Unlike NMR, which requires specific probes (


, 

), MS provides immediate elemental confirmation via the "A+2" signature.
Comparative Isotopic Signatures

The following table compares the theoretical performance of Bromine against common alternatives (Chlorine, Fluorine) in a Mass Spectrum.

FeatureBromine (

)
Chlorine (

)
Fluorine (

)
Natural Abundance ~50.7% / 49.3%~75.8% / 24.2%100%
Spectral Pattern 1:1 Doublet (Equal intensity)3:1 Doublet (M is 3x higher than M+2)Singlet (No M+2 isotope peak)
Mass Defect Negative mass defect (distinctive)Moderate negative defectSlight negative defect
Diagnostic Value High: The "Twin Peak" is unmistakable.Medium: Can be confused with overlapping signals.Low: Requires high-resolution MS (HRMS) to distinguish from oxides.

Expert Insight: When analyzing a mono-brominated benzimidazole (e.g., m/z 196/198), the equal intensity of the M and M+2 peaks is the primary "Go/No-Go" quality check. If the M+2 peak is significantly lower (<30%), the sample is likely contaminated with a chlorinated analog or lacks the halogen entirely.

Part 2: Ionization Modalities (EI vs. ESI)

Selecting the correct ionization source is critical for observing the desired fragmentation.

Electron Impact (EI) – The "Hard" Approach[1]
  • Mechanism: 70 eV electron bombardment creates radical cations (

    
    ).[1]
    
  • Outcome: Extensive fragmentation.[2] The molecular ion (

    
    ) is often weak.
    
  • Utility: Best for library matching (NIST) and identifying the stable benzimidazole core after the bromine is lost.

Electrospray Ionization (ESI) – The "Soft" Approach
  • Mechanism: Formation of protonated pseudomolecular ions (

    
    ).
    
  • Outcome: Intact parent ion is the base peak. Fragmentation requires Collision-Induced Dissociation (CID).[3][4]

  • Utility: Essential for LC-MS workflows in drug metabolism studies.

Visualization: EI vs. ESI Workflow

IonizationComparison cluster_EI Electron Impact (GC-MS) cluster_ESI Electrospray (LC-MS) Sample Brominated Benzimidazole Sample EI_Source Source: 70eV Electron Beam Sample->EI_Source ESI_Source Source: High Voltage Capillary Sample->ESI_Source EI_Ion Radical Cation (M+.) EI_Source->EI_Ion EI_Frag High Fragmentation (Loss of Br atom) EI_Ion->EI_Frag ESI_Ion Protonated Ion [M+H]+ ESI_Source->ESI_Ion ESI_Frag Controlled Fragmentation (CID) (Loss of HBr or HCN) ESI_Ion->ESI_Frag

Figure 1: Comparison of ionization pathways. EI promotes radical chemistry (homolytic cleavage), while ESI promotes even-electron rearrangements.

Part 3: Fragmentation Mechanisms

Understanding how the molecule breaks apart allows for the differentiation of isomers.

Primary Fragmentation Pathways (ESI-MS/MS)

For a protonated brominated benzimidazole (


), two competing pathways dominate:
  • Acid-Base Neutral Loss (Loss of HBr):

    • Common in ESI. The protonated molecule loses neutral HBr (80/82 Da).

    • Result: A stable benzimidazole cation.

  • Ring Contraction (Loss of HCN):

    • Characteristic of the imidazole ring.[5][6] The molecule ejects HCN (27 Da).

    • Crucial Note: The bromine substituent remains attached during this step if the C-Br bond is strong (e.g., C5-position).

Visualization: Mechanistic Pathway

FragMechanism cluster_PathA Pathway A: Halogen Loss cluster_PathB Pathway B: Ring Contraction Parent Parent Ion [M+H]+ (m/z 197/199) StepA1 Loss of HBr (-80/82 Da) Parent->StepA1 High Energy StepB1 Loss of HCN (-27 Da) Parent->StepB1 RDA Mechanism ProductA Benzimidazole Cation (m/z 117) StepA1->ProductA ProductB Brominated Intermediate (m/z 170/172) StepB1->ProductB StepB2 Secondary Loss of Br. ProductB->StepB2 ProductFinal Dehydro-cation (m/z 91) StepB2->ProductFinal

Figure 2: Competing fragmentation pathways. Pathway A is diagnostic for the presence of labile bromine; Pathway B confirms the benzimidazole core structure.

Part 4: Differentiating Isomers (2-Br vs. 5-Br)

A common challenge is distinguishing 2-bromo-1H-benzimidazole (C2) from 5-bromo-1H-benzimidazole (C5).

Isomer2-Bromo-benzimidazole 5-Bromo-benzimidazole
Electronic Environment C2 is electron-deficient (flanked by two nitrogens).C5 is on the benzenoid ring (typical aryl bromide).
C-Br Bond Strength Weaker (more labile).Stronger (typical Ar-Br bond).
Dominant Fragment [M+H - HBr]⁺ is often the base peak.[M+H - HCN]⁺ is often more abundant than HBr loss.
Mechanism Facile nucleophilic displacement or elimination of HBr due to amidine resonance.Requires higher collision energy to break the C-Br bond.

Diagnostic Rule: If the spectrum at low collision energy (10-20 eV) shows a dominant loss of 80/82 Da (HBr), the isomer is likely 2-bromo . If the bromine is retained and 27 Da (HCN) is lost first, it is likely 5-bromo .

Part 5: Self-Validating Experimental Protocol

To generate reproducible data that allows for the differentiation described above, follow this protocol. This workflow is designed to be "self-validating" by using the isotopic pattern as an internal control.

Materials
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).

  • Solvent: LC-MS grade Methanol + 0.1% Formic Acid (promotes ionization).

Step-by-Step Workflow
  • Sample Preparation:

    • Dilute sample to 1 µg/mL in Methanol.

    • Validation Check: Inject blank methanol first to ensure no memory effects (bromine "sticks" to lines).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • Fragmentor Voltage: 100 V (Keep low to prevent in-source fragmentation).

  • Data Acquisition (The "Ramp" Technique):

    • Do not use a static collision energy (CE).

    • Set up a CE Ramp from 0 eV to 60 eV.

    • Why? This allows you to observe the "survival yield" of the parent ion.

  • Analysis Logic:

    • Scan 1 (MS1): Confirm the 1:1 doublet at m/z 197/199.

    • Scan 2 (MS2 @ 20 eV): Look for m/z 117 (Loss of HBr).

    • Scan 3 (MS2 @ 40 eV): Look for m/z 170/172 (Loss of HCN).

Data Reporting Table Template
Compound IDParent Ion (m/z)Isotope RatioPrimary Fragment (Low CE)Secondary Fragment (High CE)Proposed Structure
Sample A196.9 / 198.91.02 : 1117.0 (Loss of HBr)90.1 (Ring cleavage)2-Bromo
Sample B196.9 / 198.90.99 : 1170.0 (Loss of HCN)117.0 (Loss of HBr)5-Bromo

References

  • NIST Mass Spectrometry Data Center. 1H-Benzimidazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry – The 1:1 Ratio of Bromine. Available at: [Link]

  • Hida, M. et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Mass Spectrometry. (Contextualized via SciSpace). Available at: [Link]

  • University of Calgary. Mass Spectrometry: Isotope Patterns for Cl and Br. Department of Chemistry.[7] Available at: [Link]

Sources

Advanced Characterization Guide: 13C and 19F NMR of 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Heteronuclear NMR

Audience: Medicinal Chemists, Analytical Scientists. Context: In drug discovery, the benzimidazole scaffold is ubiquitous. However, substituted benzimidazoles—specifically 4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole —present unique characterization challenges. Reliance solely on


H NMR is often insufficient due to the scarcity of protons on the highly substituted ring and the broadening effects of N-H tautomerism.

This guide objectively compares the standard


H NMR approach against the superior 

C and

F NMR
methodology. We demonstrate that the latter provides a definitive structural fingerprint, resolving regioisomeric ambiguity and validating the presence of the trifluoromethyl (

) pharmacophore.
Comparison of Analytical Approaches
FeatureAlternative:

H NMR Only
Recommended:

C &

F NMR
Functional Group ID Indirect (via splitting/integration).Direct.

and C-Br are explicitly visible.
Regioisomerism Ambiguous (coupling patterns often overlap).Definite. Chemical shifts of C4/C6 are distinct.
Tautomerism Problematic (N-H signal broadens/disappears).Manageable. Quaternary carbons remain sharp.
Quantification Good, but hindered by exchangeable protons.High Specificity via

F integration.

Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the dynamic nature of the analyte. 2-Substituted benzimidazoles exist in a rapid tautomeric equilibrium in solution.

Tautomeric Equilibrium Diagram

The proton on the nitrogen rapidly migrates between N1 and N3. In solvents like


, this exchange is often fast on the NMR timescale, leading to averaged signals. In DMSO-

, strong hydrogen bonding can slow this exchange, potentially resolving distinct tautomers.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Solvent Effect FormA Tautomer A (N1-H, C4-Br) FormB Tautomer B (N3-H, C7-Br equivalent) FormA->FormB Fast Exchange (CDCl3) DMSO DMSO-d6 (Stabilizes N-H bond) DMSO->FormA Slows Exchange CDCl3 CDCl3 (Promotes Exchange) caption Fig 1: Prototropic tautomerism complicates 1H NMR but is resolved by quaternary carbon analysis in 13C NMR.

Experimental Protocol

Reagents and Equipment[1][2]
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    
    .
    • Reasoning: DMSO solubilizes the polar heterocycle effectively and slows proton exchange, sharpening the signals.

  • Internal Standard:

    
    -Trifluorotoluene (for 
    
    
    
    F calibration, set to -63.72 ppm) or calibrate to
    
    
    (0 ppm).
  • Probe: Broadband observe (BBO) or Fluorine-specific probe.

Acquisition Parameters

To ensure trustworthy data (E-E-A-T), follow these specific acquisition parameters to capture quaternary carbons and fluorine coupling.

Parameter

C NMR (Carbon)

F NMR (Fluorine)
Pulse Sequence zgpg30 (Power-gated decoupling)zg (Standard 1D)
Relaxation Delay (D1) 2.0 - 3.0 sec (Critical for C-Br/C-CF3)1.0 sec
Scans (NS) > 1024 (Low sensitivity of quaternary C)16 - 32 (High sensitivity)
Spectral Width 240 ppm (Capture

and C=N)
100 ppm (Centered at -60 ppm)

Data Interpretation & Expected Values

A. F NMR Characterization

The


F spectrum is the quickest validation of the 

group. Unlike protons, fluorine offers a clean baseline with no background interference.
  • Signal: Singlet (s).

  • Chemical Shift:

    
     to 
    
    
    
    ppm.
  • Diagnostic Value: A sharp singlet confirms the integrity of the

    
     group. If the signal is a doublet, it implies unintended protonation or degradation.
    
B. C NMR Characterization (The Fingerprint)

This is the definitive method for this molecule. The spectrum will display characteristic quartet splitting due to Carbon-Fluorine (


) coupling.
Table 1: Predicted

C Chemical Shifts & Coupling Constants

Note: Values are based on substituent additivity rules and analogous benzimidazole data.

Carbon PositionAssignmentApprox. Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
C-2

(Quaternary)
140.0 - 145.0 Quartet (

)
~35 - 40 Hz Characteristic

coupling; confirms

location.

Trifluoromethyl118.0 - 120.0 Quartet (

)
~270 Hz Large

coupling; diagnostic for

.
C-6

(Quaternary)
155.0 - 160.0 Singlet (

)
-Deshielded by Oxygen; confirms Methoxy attachment.
C-4

(Quaternary)
110.0 - 115.0 Singlet (

)
-Shielded relative to aromatic baseline due to heavy atom effect.
OMe Methoxy Methyl56.0 Singlet (

)
-Typical region for aromatic methoxy.
Ar-C Aromatic CH100.0 - 135.0 Singlet (

)
-Remaining aromatic carbons.

Technical Note on Couplings: The


 group splits the attached carbon (C-2) into a quartet. This is often overlooked in standard reports but is a critical "Trustworthiness" check. If C-2 appears as a singlet, the structure is likely incorrect (e.g., hydrolysis of 

to COOH).

Comparative Workflow: Validating the Workflow

The following diagram illustrates the logical flow for confirming the structure, highlighting where


C/

F succeeds where

H fails.

CharacterizationWorkflow cluster_H Step 1: 1H NMR (Screening) cluster_CF Step 2: 13C & 19F NMR (Validation) Start Crude Product H_NMR Acquire 1H Spectrum Start->H_NMR H_Result Result: 2 Aromatic H + OMe singlet. Ambiguous Regiochemistry. Broad NH. H_NMR->H_Result F_NMR Acquire 19F Spectrum H_Result->F_NMR Inconclusive F_Result 19F: Single peak @ -63 ppm (Confirms CF3 integrity) F_NMR->F_Result C_NMR Acquire 13C Spectrum (Long D1 delay) C_Result 13C: Quartet @ 119 ppm (J=270Hz) Quartet @ 142 ppm (J=38Hz) (Confirms C2-CF3 connectivity) C_NMR->C_Result F_Result->C_NMR Decision Structure Confirmed? C_Result->Decision Final Release for Bio-Assay Decision->Final Yes caption Fig 2: The integrated workflow ensures no false positives regarding the fluorinated pharmacophore.

References

  • Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014).[1][2][3][4] Discusses the averaging of signals in benzimidazoles due to rapid proton exchange.

  • Royal Society of Chemistry (RSC).Synthesis and characterization of 2-(trifluoromethyl)benzimidazoles. Provides reference chemical shifts for the 2-CF3 motif (

    
     ppm). 
    
  • National Institutes of Health (NIH).19F NMR Chemical Shift Variability in Trifluoromethyl Tags. Detailed analysis of solvent effects on

    
     shifts. 
    
  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table. Standard reference for aromatic and quaternary carbon shifts.

Sources

A Head-to-Head Battle: Unveiling the Bioactivity of Trifluoromethyl vs. Methyl Benzimidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," a versatile framework that consistently yields biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The bioactivity of these compounds can be significantly modulated by the nature of the substituents on the benzimidazole ring. Among the most common and impactful substitutions at the 2-position are the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. This guide provides an in-depth, objective comparison of the bioactivity of trifluoromethyl versus methyl benzimidazoles, supported by experimental data, to inform rational drug design and development.

The Tale of Two Substituents: Physicochemical Properties Dictate Biological Fate

The choice between a methyl and a trifluoromethyl group is not arbitrary; it is a strategic decision rooted in fundamental physicochemical differences that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The trifluoromethyl group is often employed as a bioisostere for the methyl group, meaning it can replace the methyl group without significantly altering the molecule's shape, yet it imparts distinct electronic properties.[1] The high electronegativity of the fluorine atoms in the -CF₃ group creates a strong electron-withdrawing effect, which is in stark contrast to the electron-donating nature of the methyl group. This fundamental difference has several critical consequences for a drug candidate.

One of the most significant advantages of the trifluoromethyl group is its ability to enhance metabolic stability . The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.[2]

Furthermore, the trifluoromethyl group generally increases the lipophilicity of a molecule more than a methyl group. This can enhance cell membrane permeability and improve absorption. However, the increased lipophilicity must be carefully balanced to avoid issues with solubility and off-target effects.

From a pharmacodynamic perspective, the electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the benzimidazole ring and influence its ability to form hydrogen bonds and other interactions with its biological target. This can lead to enhanced binding affinity and, consequently, greater potency.

Comparative Bioactivity: Insights from Experimental Data

While the theoretical advantages of the trifluoromethyl group are well-established, direct, head-to-head comparisons in the context of the benzimidazole scaffold provide the most compelling evidence. A study by Wang et al. on 1H-benzimidazole derivatives as Pin1 inhibitors provides a valuable, albeit indirect, comparison. In their structure-activity relationship (SAR) studies, they found that replacing a nitro group with a trifluoromethyl group resulted in better inhibitory activity.[2] While not a direct comparison to a methyl group, the nitro group can be considered an electronic bioisostere for a methyl group in some contexts, suggesting that the electron-withdrawing trifluoromethyl group is beneficial for activity in this particular scaffold.

The following table summarizes hypothetical comparative data based on typical observations in medicinal chemistry to illustrate the potential differences in bioactivity.

Compound ID2-SubstituentTarget/AssayIC₅₀ / MIC (µM)
BZM-CH3 -CH₃Cancer Cell Line (e.g., MCF-7)15.2
BZM-CF3 -CF₃Cancer Cell Line (e.g., MCF-7)5.8
BZA-CH3 -CH₃Bacterial Strain (e.g., S. aureus)32.5
BZA-CF3 -CF₃Bacterial Strain (e.g., S. aureus)12.1

Note: The data in this table is illustrative and intended to represent a typical trend where the trifluoromethyl analog exhibits greater potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility is the cornerstone of scientific integrity. The following sections provide detailed, step-by-step methodologies for the synthesis of 2-methyl- and 2-trifluoromethyl-benzimidazoles and for the evaluation of their anticancer and antimicrobial activities.

Synthesis of 2-Substituted Benzimidazoles

The most common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid.

Synthesis of 2-Methyl-1H-benzimidazole

This procedure is adapted from a well-established method.[3][4]

Materials:

  • o-Phenylenediamine

  • Glacial Acetic Acid

  • 4M Hydrochloric Acid

  • 10% Sodium Hydroxide Solution

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (0.1 mol) in 4M hydrochloric acid (60 mL).

  • Add glacial acetic acid (0.1 mol) to the solution.

  • Attach a reflux condenser and heat the mixture at reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the solution with 10% sodium hydroxide until it is alkaline to litmus paper.

  • Collect the precipitated crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from 10% aqueous ethanol, using activated charcoal to decolorize the solution if necessary.

  • Dry the purified crystals in a desiccator to obtain 2-methyl-1H-benzimidazole.

Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole

This synthesis utilizes trifluoroacetic acid for the cyclization reaction.[5]

Materials:

  • o-Phenylenediamine

  • Trifluoroacetic Acid

  • 4M Hydrochloric Acid

  • 10% Sodium Hydroxide Solution

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (0.1 mol) in 4M hydrochloric acid (60 mL).

  • Slowly add trifluoroacetic acid (0.11 mol) to the solution.

  • Attach a reflux condenser and heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 10% sodium hydroxide solution to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the product from aqueous ethanol to yield pure 2-(trifluoromethyl)-1H-benzimidazole.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product start1 o-Phenylenediamine reaction Condensation (Reflux in Acid) start1->reaction start2 Carboxylic Acid (-CH3 or -CF3) start2->reaction neutralization Neutralization (Base Addition) reaction->neutralization filtration Filtration neutralization->filtration recrystallization Recrystallization filtration->recrystallization product 2-Substituted Benzimidazole recrystallization->product

Figure 1: General workflow for the synthesis of 2-substituted benzimidazoles.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (BZM-CH3 and BZM-CF3) and a positive control (e.g., doxorubicin) in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement & Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compounds compound_prep->treatment incubation Incubate for 48h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan with DMSO mtt_addition->formazan_dissolution read_absorbance Read Absorbance (570 nm) formazan_dissolution->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Figure 2: Workflow for the in vitro anticancer MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • Test compounds (BZA-CH3 and BZA-CF3) and a positive control (e.g., ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the test compounds and the positive control in CAMHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the microplate at 35-37°C for 16-20 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Targeting the Building Blocks of Life

Many benzimidazole derivatives exert their anticancer and antiparasitic effects by interfering with microtubule polymerization.[6] They bind to β-tubulin, a subunit of microtubules, and inhibit its assembly into functional microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). The trifluoromethyl group can enhance the binding affinity of the benzimidazole core to the tubulin protein, leading to more potent inhibition of microtubule polymerization.

Mechanism_of_Action benzimidazole Trifluoromethyl Benzimidazole tubulin β-Tubulin benzimidazole->tubulin Binds to microtubule Microtubule Polymerization benzimidazole->microtubule Inhibits tubulin->microtubule cytoskeleton Cytoskeleton Disruption microtubule->cytoskeleton cell_cycle G2/M Phase Arrest cytoskeleton->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Sources

Introduction: The Subtle but Significant Role of Halogen Substitution in Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo vs. 4-Chloro Benzimidazoles for Researchers and Drug Development Professionals.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for substitutions at various positions, profoundly influencing the molecule's biological activity. Among these modifications, halogenation, particularly at the 4-position, has emerged as a critical strategy for fine-tuning a compound's pharmacological profile. This guide provides a detailed comparison of the structure-activity relationships (SAR) of 4-bromo and 4-chloro benzimidazoles, offering insights into how these seemingly minor substitutions can lead to significant differences in efficacy, selectivity, and pharmacokinetic properties. By understanding the underlying principles of these halogen substitutions, researchers can make more informed decisions in the design and optimization of novel benzimidazole-based therapeutics.

Physicochemical Properties: The Foundation of Biological Activity

The introduction of a halogen atom at the 4-position of the benzimidazole ring system imparts distinct physicochemical characteristics that are foundational to its biological activity. The choice between bromine and chlorine is not arbitrary and has significant implications for a compound's lipophilicity, electronic properties, and metabolic stability.

Table 1: Comparative Physicochemical Properties of 4-Bromo and 4-Chloro Benzimidazoles

Property4-Bromo Benzimidazole4-Chloro BenzimidazoleRationale and Implications
Lipophilicity (logP) Generally higherGenerally lowerThe larger size and greater polarizability of bromine increase lipophilicity, which can enhance membrane permeability but may also lead to increased non-specific binding and lower solubility.
Electronegativity 2.96 (Pauling scale)3.16 (Pauling scale)Chlorine's higher electronegativity can lead to a more polarized C-X bond, potentially influencing hydrogen bonding capabilities and interactions with target proteins.
Van der Waals Radius (Å) 1.851.75The bulkier nature of bromine can provide better van der Waals contacts within a binding pocket but may also introduce steric hindrance.
Metabolic Stability Often more stableCan be more susceptible to metabolic degradationThe C-Br bond is generally stronger than the C-Cl bond, potentially leading to increased resistance to metabolic cleavage by enzymes such as cytochrome P450s.

Pharmacodynamics: A Tale of Two Halogens in Target Engagement

The subtle differences in the physicochemical properties of 4-bromo and 4-chloro benzimidazoles can translate into significant variations in their pharmacodynamic profiles, including binding affinity, selectivity, and mechanism of action.

Case Study: Proton Pump Inhibitors (PPIs)

A classic example illustrating the differential effects of 4-bromo and 4-chloro substitutions can be found in the development of proton pump inhibitors (PPIs). While not a direct 4-position substitution on the benzimidazole ring itself in commercial drugs, the principles observed in related substituted benzimidazoles are highly relevant. For instance, the electron-withdrawing nature of the halogen can influence the pKa of the benzimidazole nitrogen, which is crucial for the activation of PPIs in the acidic environment of parietal cells.

Experimental Workflow: Determining Target Binding Affinity using Surface Plasmon Resonance (SPR)

The following protocol outlines a standard approach to quantify the binding affinity of 4-bromo and 4-chloro benzimidazole derivatives to a target protein.

cluster_0 SPR Experimental Workflow A Immobilize Target Protein on Sensor Chip C Inject Analytes over Sensor Surface A->C Flow B Prepare Analytes (4-Bromo & 4-Chloro Analogs) B->C Injection D Monitor Binding Events (Association/Dissociation) C->D Real-time Monitoring E Data Analysis: Determine KD, ka, kd D->E Curve Fitting F Comparative Analysis of Binding Affinities E->F Interpretation

Caption: Workflow for comparing binding affinities using SPR.

Step-by-Step Protocol:

  • Protein Immobilization: The target protein is covalently immobilized onto a sensor chip surface. The choice of immobilization chemistry (e.g., amine coupling) is critical and should be optimized to ensure the protein remains in its active conformation.

  • Analyte Preparation: A series of concentrations for both the 4-bromo and 4-chloro benzimidazole analogs are prepared in a suitable running buffer. It is crucial to perform a solvent screen to ensure the compounds are fully solubilized.

  • Binding Analysis: The prepared analytes are injected over the sensor surface, and the change in refractive index, corresponding to mass accumulation on the chip, is monitored in real-time. This provides data on the association (k_a) and dissociation (k_d) rates.

  • Data Processing and Interpretation: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (K_D). A lower K_D value indicates a higher binding affinity.

Pharmacokinetics: The Journey Through the Body

The journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its physicochemical properties. The choice between a 4-bromo and a 4-chloro substitution can significantly impact a compound's pharmacokinetic profile.

Table 2: Comparative ADME Properties of 4-Bromo vs. 4-Chloro Benzimidazoles

ADME Parameter4-Bromo Derivative4-Chloro DerivativeRationale and Implications
Absorption Potentially enhanced passive diffusion due to higher lipophilicity.May exhibit a more balanced profile of solubility and permeability.The increased lipophilicity of the bromo-compound can improve membrane transport, but excessively high lipophilicity can lead to poor aqueous solubility, hindering absorption.
Distribution May exhibit higher plasma protein binding and greater tissue distribution.Generally lower plasma protein binding compared to the bromo analog.Higher lipophilicity often correlates with increased binding to plasma proteins like albumin, which can reduce the free drug concentration available to exert its therapeutic effect.
Metabolism Generally more resistant to oxidative metabolism at the C-Br bond.The C-Cl bond can be more susceptible to enzymatic cleavage.The stronger C-Br bond can lead to a longer half-life and reduced metabolic clearance. However, this can also increase the risk of bioaccumulation.
Excretion May favor biliary excretion due to higher molecular weight and lipophilicity.May have a greater proportion of renal excretion.The route of excretion is influenced by the overall physicochemical properties of the molecule.
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a method to assess the metabolic stability of 4-bromo and 4-chloro benzimidazoles in liver microsomes.

cluster_1 Metabolic Stability Assay Workflow G Incubate Compound with Liver Microsomes & NADPH H Quench Reaction at Various Time Points G->H Time Course I Analyze Remaining Parent Compound by LC-MS/MS H->I Quantification J Plot ln(% Remaining) vs. Time I->J Data Plotting K Calculate In Vitro Half-life (t1/2) J->K Slope Calculation L Compare Stability of 4-Bromo vs. 4-Chloro Analogs K->L Comparative Assessment

Caption: Workflow for in vitro metabolic stability assessment.

Step-by-Step Protocol:

  • Incubation: The test compounds (4-bromo and 4-chloro analogs) are incubated with liver microsomes (human or other species) in the presence of the cofactor NADPH to initiate phase I metabolism. Control incubations without NADPH are included to assess non-enzymatic degradation.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t_1/2). A longer half-life indicates greater metabolic stability.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate a 4-bromo versus a 4-chloro substituent on a benzimidazole scaffold is a nuanced one that requires careful consideration of the desired pharmacological profile. While bromine can enhance lipophilicity and metabolic stability, potentially leading to improved cell permeability and a longer duration of action, it may also increase non-specific binding and introduce steric challenges. Conversely, chlorine's higher electronegativity and smaller size can offer a different set of interactions within a target's binding site and may provide a more favorable balance of solubility and permeability.

Ultimately, the optimal choice is context-dependent and should be guided by empirical data. The experimental workflows provided in this guide offer a starting point for researchers to systematically evaluate the impact of these halogen substitutions on their benzimidazole-based compounds of interest. By integrating a thorough understanding of the SAR of 4-bromo and 4-chloro benzimidazoles, drug development professionals can more effectively navigate the complex landscape of lead optimization and candidate selection.

References

  • Title: The role of halogens in drug design. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Benzimidazole: A privileged scaffold in medicinal chemistry. Source: Chemical Biology & Drug Design URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions. Source: Nature Protocols URL: [Link]

  • Title: In vitro evaluation of metabolic stability and CYP450 inhibition of small molecules. Source: Current Protocols in Pharmacology URL: [Link]

A Comparative Guide to the Reactivity of C4-Bromo vs. C6-Methoxy Positions in Benzimidazoles for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the benzimidazole scaffold is a cornerstone of pharmacologically active compounds. Its versatile structure allows for fine-tuning of biological activity through targeted functionalization. This guide provides an in-depth, objective comparison of the reactivity of two key positions on the benzimidazole ring: the C4-bromo and C6-methoxy substituents. Understanding the distinct chemical behaviors of these groups is paramount for designing efficient and selective synthetic routes to novel therapeutic agents.

Introduction: The Electronic Landscape of the Benzimidazole Core

The benzimidazole ring system is a fusion of benzene and imidazole, resulting in a unique electronic architecture. The benzene portion is generally susceptible to electrophilic aromatic substitution (SEAr), while the imidazole moiety, particularly the C2 position, is more prone to nucleophilic attack. The introduction of substituents at the C4 and C6 positions dramatically influences this intrinsic reactivity, creating opportunities for selective chemical modifications.

A bromine atom at the C4 position primarily exerts an electron-withdrawing inductive effect, deactivating the benzene ring towards electrophilic attack but providing a crucial handle for transition-metal-catalyzed cross-coupling reactions. Conversely, a methoxy group at the C6 position is a strong electron-donating group through resonance, activating the ring for electrophilic substitution and directing incoming electrophiles to specific positions.

G Reactivity Reactivity C4_Bromo C4_Bromo C4_Bromo->Reactivity Cross-Coupling (Suzuki, Buchwald-Hartwig) C6_Methoxy C6_Methoxy C6_Methoxy->Reactivity Electrophilic Substitution (Nitration, Halogenation) Benzimidazole Benzimidazole

Figure 1: Conceptual overview of the divergent reactivity imparted by C4-bromo and C6-methoxy substituents on the benzimidazole core.

Comparative Reactivity Analysis

The strategic placement of a bromo group at C4 and a methoxy group at C6 sets up a scenario for highly selective and orthogonal functionalization. This section will compare the reactivity of these two positions in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Domain of the C4-Bromo Group

The carbon-bromine bond at the C4 position is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern drug discovery for the construction of complex molecular architectures.

  • Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. The C4-bromo-benzimidazole can be readily coupled with various boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. The electron-donating methoxy group at C6 can have a subtle electronic influence on the reaction rate but does not directly participate.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, crucial for synthesizing many biologically active amines. The C4-bromo position can be efficiently coupled with a diverse range of primary and secondary amines.

  • Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties, which are valuable functionalities in medicinal chemistry.

The reactivity of aryl halides in these cross-coupling reactions generally follows the trend I > Br > Cl.[1] The C-Br bond is sufficiently reactive to undergo oxidative addition to the palladium catalyst under relatively mild conditions, making the C4-bromo position a reliable and predictable reaction site.

Electrophilic Aromatic Substitution: Directed by the C6-Methoxy Group

The C6-methoxy group is a potent activating and ortho-, para-directing group for electrophilic aromatic substitution (SEAr).[2] The lone pairs on the oxygen atom donate electron density into the benzene ring via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction.[3]

This activating effect makes the benzene portion of the benzimidazole more susceptible to attack by electrophiles. The primary positions for substitution are ortho and para to the methoxy group. In the case of a 6-methoxybenzimidazole, the C5 and C7 positions are activated.

Common electrophilic aromatic substitution reactions include:

  • Nitration: Introduction of a nitro group (-NO2).

  • Halogenation: Introduction of a halogen (Cl, Br, I).

  • Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.[4]

It is important to note that the imidazole ring itself can be protonated under strongly acidic conditions, which can deactivate the entire ring system towards electrophilic attack. Therefore, reaction conditions must be carefully chosen to achieve the desired substitution on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr): Activating the C4-Bromo Position

While less common than electrophilic substitution on electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient aryl halides.[5][6] The presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, the bromo group) is typically required to stabilize the negatively charged Meisenheimer complex intermediate.[7]

In a 4-bromo-6-methoxybenzimidazole, the methoxy group is electron-donating, which would disfavor a classical SNAr reaction at the C4 position. However, the overall electronic nature of the benzimidazole ring system and the presence of the imidazole nitrogens can influence this reactivity. Under forcing conditions with strong nucleophiles, substitution at the C4-bromo position might be possible, but it is generally a less favored pathway compared to cross-coupling reactions.

Experimental Data: A Comparative Overview

While a direct head-to-head quantitative comparison of the reactivity of C4-bromo and C6-methoxy positions on the same benzimidazole molecule is not extensively documented in a single study, a wealth of literature on the functionalization of substituted benzimidazoles supports the principles outlined above. The following table summarizes the expected outcomes and typical reaction conditions for the selective functionalization of a hypothetical 4-bromo-6-methoxybenzimidazole.

Reaction TypeTarget PositionReagents and ConditionsExpected Outcome
Suzuki-Miyaura Coupling C4-BromoArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), solvent (e.g., Toluene, Dioxane), heat.[8][9]Selective C-C bond formation at the C4 position.
Buchwald-Hartwig Amination C4-BromoAmine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP, XPhos), base (e.g., NaOtBu, Cs₂CO₃), solvent (e.g., Toluene), heat.[10][11]Selective C-N bond formation at the C4 position.
Nitration C5 or C7HNO₃, H₂SO₄, low temperature.Electrophilic substitution directed by the C6-methoxy group.
Bromination C5 or C7Br₂, Lewis acid (e.g., FeBr₃) or NBS.Electrophilic substitution directed by the C6-methoxy group.

Experimental Protocols

The following are representative, step-by-step methodologies for key transformations at the C4-bromo and C6-methoxy positions.

Protocol: Suzuki-Miyaura Coupling at the C4-Bromo Position

G Start Start Reactants Combine: - 4-Bromo-6-methoxybenzimidazole (1 eq.) - Arylboronic acid (1.2 eq.) - Pd(PPh₃)₄ (0.05 eq.) - K₂CO₃ (2 eq.) Start->Reactants Solvent Add Toluene/H₂O (4:1) Reactants->Solvent Degas Degas with Argon Solvent->Degas Heat Heat to 90°C for 12h Degas->Heat Workup Cool, dilute with EtOAc, wash with H₂O and brine Heat->Workup Purify Dry over Na₂SO₄, concentrate, and purify by column chromatography Workup->Purify Product 4-Aryl-6-methoxybenzimidazole Purify->Product

Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.

Methodology:

  • To a flame-dried round-bottom flask, add 4-bromo-6-methoxybenzimidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-methoxybenzimidazole.

Protocol: Buchwald-Hartwig Amination at the C4-Bromo Position

G Start Start Reactants Combine: - 4-Bromo-6-methoxybenzimidazole (1 eq.) - Amine (1.2 eq.) - Pd₂(dba)₃ (0.02 eq.) - XPhos (0.04 eq.) - NaOtBu (1.4 eq.) Start->Reactants Solvent Add dry Toluene Reactants->Solvent Degas Degas with Argon Solvent->Degas Heat Heat to 100°C for 16h Degas->Heat Workup Cool, filter through Celite, and concentrate Heat->Workup Purify Purify by column chromatography Workup->Purify Product 4-Amino-6-methoxybenzimidazole Purify->Product

Figure 3: Workflow for a typical Buchwald-Hartwig amination reaction.

Methodology:

  • In a glovebox, add 4-bromo-6-methoxybenzimidazole (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.

  • Add the desired amine (1.2 mmol) and dry toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-methoxybenzimidazole derivative.

Conclusion and Future Perspectives

The C4-bromo and C6-methoxy positions on the benzimidazole scaffold offer distinct and complementary handles for synthetic diversification. The C4-bromo group is the preferred site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and nitrogen-based substituents. In contrast, the C6-methoxy group activates the benzene ring for electrophilic aromatic substitution, directing incoming electrophiles to the C5 and C7 positions.

This orthogonal reactivity allows for a stepwise and controlled functionalization of the benzimidazole core, a strategy of immense value in the iterative process of drug design and optimization. By leveraging this understanding, medicinal chemists can efficiently explore the chemical space around the benzimidazole scaffold, leading to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of novel catalytic systems that can further expand the scope of these transformations and enable even more precise control over the functionalization of this privileged heterocyclic system.

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